2-Bromo-5-phenylpyridin-3-amine
Description
Properties
IUPAC Name |
2-bromo-5-phenylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGHOJDCYZEXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Bromo-5-phenylpyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway for 2-Bromo-5-phenylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, including a Sandmeyer-type reaction, a regioselective Suzuki-Miyaura cross-coupling, followed by nitration and subsequent reduction. Detailed experimental protocols and quantitative data are presented to facilitate reproduction and optimization in a laboratory setting.
Synthetic Strategy
The synthesis of the target compound, this compound, is proposed to proceed via a four-step sequence, commencing with the commercially available 2-amino-5-bromopyridine. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic pathway for this compound.
The synthesis begins with the conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine via a Sandmeyer-type reaction. Subsequently, a regioselective Suzuki-Miyaura cross-coupling reaction is employed to introduce the phenyl group at the C5 position of the pyridine ring. The resulting 2-bromo-5-phenylpyridine is then nitrated at the C3 position, followed by the reduction of the nitro group to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromopyridine
This procedure follows a modified Sandmeyer reaction, converting the amino group of 2-amino-5-bromopyridine into a bromine atom.
Reaction Scheme:
Experimental Protocol:
In a well-ventilated fume hood, a solution of 2-amino-5-bromopyridine (1 equivalent) is prepared in a suitable aqueous hydrobromic acid solution. The mixture is cooled to a temperature between -5°C and 0°C using an ice-salt bath. A catalytic amount of cuprous bromide (CuBr) is added to the stirred suspension. Subsequently, a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, ensuring the reaction temperature is maintained below 5°C. After the addition is complete, the reaction mixture is stirred for an additional 2-5 hours at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,5-dibromopyridine, which can be further purified by recrystallization or column chromatography.[1]
| Parameter | Value |
| Starting Material | 2-Amino-5-bromopyridine |
| Reagents | Sodium nitrite, Hydrobromic acid, Cuprous bromide |
| Solvent | Water |
| Temperature | -5°C to 5°C |
| Reaction Time | 2-5 hours |
| Typical Yield | 55-60% |
Table 1: Summary of reaction parameters for the synthesis of 2,5-Dibromopyridine.[1]
Step 2: Synthesis of 2-Bromo-5-phenylpyridine
This step involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the C5 position of 2,5-dibromopyridine. The selectivity for the C5 position over the C2 position is crucial and can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. While the C2 position is often more reactive in dihalopyridines, selective coupling at C5 can be achieved, potentially due to steric or electronic factors.[2][3][4]
Reaction Scheme:
Experimental Protocol:
To a solution of 2,5-dibromopyridine (1 equivalent) in a degassed solvent mixture such as 1,4-dioxane and water (e.g., 4:1 v/v), phenylboronic acid (1.1 equivalents), a suitable base such as potassium carbonate (2 equivalents), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), are added. The reaction mixture is then heated to reflux (approximately 85-95°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[5] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-5-phenylpyridine.
| Parameter | Value |
| Starting Material | 2,5-Dibromopyridine |
| Reagents | Phenylboronic acid, Potassium carbonate, Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 85-95°C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to good (requires optimization for regioselectivity) |
Table 2: Summary of reaction parameters for the synthesis of 2-Bromo-5-phenylpyridine.[5]
Step 3: Synthesis of 2-Bromo-3-nitro-5-phenylpyridine
The synthesized 2-bromo-5-phenylpyridine is subjected to electrophilic aromatic substitution to introduce a nitro group at the C3 position.
Reaction Scheme:
Experimental Protocol:
2-Bromo-5-phenylpyridine (1 equivalent) is added portion-wise to a cold (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at this low temperature for a specified period, typically ranging from 30 minutes to a few hours, while carefully monitoring the reaction progress by TLC. Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7]
| Parameter | Value |
| Starting Material | 2-Bromo-5-phenylpyridine |
| Reagents | Fuming nitric acid, Concentrated sulfuric acid |
| Solvent | None (reagents act as solvent) |
| Temperature | 0-5°C |
| Reaction Time | 0.5-3 hours |
| Typical Yield | Good |
Table 3: Summary of reaction parameters for the synthesis of 2-Bromo-3-nitro-5-phenylpyridine.[6][7]
Step 4: Synthesis of this compound
The final step involves the reduction of the nitro group in 2-bromo-3-nitro-5-phenylpyridine to an amino group to yield the target compound.
Reaction Scheme:
Experimental Protocol:
To a suspension of iron powder (4-5 equivalents) in acetic acid, the 2-bromo-3-nitro-5-phenylpyridine (1 equivalent) is added. The reaction mixture is then heated to a temperature of around 80°C for 1-3 hours. The progress of the reduction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues. The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound. The product can be further purified by column chromatography or recrystallization.[8]
| Parameter | Value |
| Starting Material | 2-Bromo-3-nitro-5-phenylpyridine |
| Reagents | Iron powder, Acetic acid |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Reaction Time | 1-3 hours |
| Typical Yield | High (e.g., >90%) |
Table 4: Summary of reaction parameters for the synthesis of this compound.[8]
Logical Relationships in the Synthetic Pathway
The sequence of reactions is designed based on the principles of functional group compatibility and directing effects in aromatic chemistry.
Caption: Logical flow of the synthetic strategy.
This logical progression ensures that the sensitive amino group is introduced in the final step, avoiding potential side reactions during the preceding transformations. The bromination and Suzuki coupling steps establish the core carbon skeleton, and the subsequent nitration and reduction install the desired amino functionality at the correct position.
References
- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-phenylpyridin-3-amine
Disclaimer: Direct experimental data for 2-Bromo-5-phenylpyridin-3-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its anticipated chemical properties, synthesis, and reactivity based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a versatile scaffold in drug discovery, functionalized with a bromine atom, an amino group, and a phenyl group. These functionalities impart a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of more complex molecules. The bromine atom can serve as a handle for cross-coupling reactions, the amino group allows for amide bond formation and other nucleophilic transformations, and the phenyl group influences the molecule's overall lipophilicity and potential for pi-stacking interactions.
Chemical Properties
The chemical and physical properties of this compound can be predicted by examining related compounds. The following table summarizes these estimated properties.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₉BrN₂ | |
| Molecular Weight | 249.11 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar aminobromopyridines. |
| Melting Point | Estimated in the range of 110-120 °C | The melting point of 2-Amino-3-bromo-5-phenylpyridine is 113-116 °C[1]. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are typical for aromatic compounds with polar functional groups. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol.[1] | The presence of the amino and phenyl groups suggests solubility in polar organic solvents. |
| pKa | The pyridinic nitrogen is expected to be weakly basic (pKa ~ 2-3), and the amino group is also basic (pKa ~ 3-4). | The electron-withdrawing bromine atom and phenyl group decrease the basicity of the pyridine nitrogen and the exocyclic amino group. |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for this compound based on analogous structures.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H4 | ~7.8-8.0 | d | ~2-3 |
| Pyridine-H6 | ~8.2-8.4 | d | ~2-3 |
| Phenyl-H | ~7.3-7.6 | m | |
| NH₂ | ~5.0-6.0 | br s |
13C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 (C-Br) | ~110-120 |
| Pyridine-C3 (C-NH₂) | ~145-150 |
| Pyridine-C4 | ~125-130 |
| Pyridine-C5 (C-Ph) | ~130-135 |
| Pyridine-C6 | ~140-145 |
| Phenyl-C (ipso) | ~135-140 |
| Phenyl-C (ortho, meta, para) | ~125-130 |
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for the primary amine. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C=C and C=N Stretch (Aromatic) | 1400-1600 | Multiple bands. |
| C-N Stretch | 1250-1350 | |
| C-Br Stretch | 500-650 |
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 248, 250 (1:1) | Molecular ion peak. |
| [M-Br]⁺ | 169 | Fragment corresponding to the loss of a bromine atom. |
Synthesis and Reactivity
A plausible synthetic route to this compound would involve a Suzuki cross-coupling reaction.
Proposed Synthetic Pathway
A potential synthesis could start from a dibrominated aminopyridine followed by a selective Suzuki coupling.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Suzuki Cross-Coupling (General Procedure)
This protocol is adapted from the synthesis of similar 5-aryl-2-methylpyridin-3-amines and would require optimization for the specific substrate.[2]
Materials:
-
2,5-Dibromo-3-aminopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2,5-dibromo-3-aminopyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the palladium catalyst (0.02-0.05 eq).
-
Add the base (2.0-3.0 eq) and the solvent system (e.g., toluene/water 4:1).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Reactivity
The reactivity of this compound is dictated by its functional groups.
Caption: Reactivity map for this compound.
-
Suzuki and other Cross-Coupling Reactions: The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.[3][4][5]
-
Buchwald-Hartwig Amination: The C-Br bond can also undergo amination reactions to introduce a different amino substituent.
-
Reactions of the Amino Group: The primary amino group can be acylated to form amides, alkylated, or arylated. It can also be converted to a diazonium salt, which can then be transformed into a variety of other functional groups.
Potential Applications in Drug Discovery
Substituted aminopyridines are prevalent in many biologically active compounds. The structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents. For instance, various kinase inhibitors and central nervous system agents incorporate the aminopyridine core. The ability to further functionalize this molecule via its bromo and amino groups makes it a versatile starting material for creating libraries of compounds for high-throughput screening.
Conclusion
References
In-Depth Technical Guide: 2-Bromo-5-phenylpyridin-3-amine (CAS No. 107351-80-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenylpyridin-3-amine, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and common reactions, and explores its relevance in drug discovery.
Core Compound Data
CAS Number: 107351-80-4
Chemical Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction planning, safety assessment, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 107351-80-4 | [1] |
| Molecular Formula | C₁₁H₉BrN₂ | [2][3] |
| Molecular Weight | 249.11 g/mol | [3] |
| Appearance | Beige Crystalline Solid | [3] |
| Melting Point | 113-116 °C | |
| Purity | >97% to >98% | [2][4] |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Methanol |
Synthesis and Reactivity
This compound serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromo substituent and an amino group on a phenylpyridine core, allows for a variety of chemical transformations.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 2-amino-5-phenylpyridine. A general procedure for the bromination of a similar aminopyridine derivative is outlined below.
Experimental Protocol: Bromination of an Aminopyridine Derivative
This protocol is adapted from the synthesis of 2-amino-5-bromo-3-iodopyridine and can be modified for the synthesis of the target compound.[5]
-
Reaction Setup: In a flask suitable for the reaction scale, dissolve the starting material, 2-amino-5-phenylpyridine, in a suitable solvent such as acetone.
-
Reagent Addition: Cool the solution to 10 °C. Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes at 10 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as 90% ethanol, to yield the purified this compound.
Caption: Synthetic workflow for this compound.
Suzuki Cross-Coupling Reactions
The bromo substituent at the 2-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Experimental Protocol: Suzuki Cross-Coupling of a 2-Bromo-pyridin-3-amine Derivative
The following protocol is based on the successful Suzuki coupling of the analogous compound, 5-bromo-2-methylpyridin-3-amine, and can be adapted for this compound.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the desired arylboronic acid (1.1-1.5 equivalents), potassium phosphate (2.0-3.0 equivalents), and water.
-
Reaction Conditions: Heat the reaction mixture to 85-95 °C and stir for over 15 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Key components of a Suzuki cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a phenyl group and a reactive bromine handle makes this compound a valuable starting material for the synthesis of novel therapeutic agents.
While specific biological activities for this compound are not extensively reported in the public domain, its structural motifs are present in compounds targeting a range of diseases. For instance, substituted aminopyridines are known to act as kinase inhibitors, which are crucial in cancer therapy. The phenylpyridine core is also found in compounds with applications in neurological disorders.
The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity in key transformations like Suzuki cross-coupling, make it an attractive starting point for the synthesis of complex molecular architectures. The aminopyridine and phenylpyridine motifs are of significant interest in medicinal chemistry, suggesting that derivatives of this compound hold potential for the development of novel therapeutics. This guide provides a foundational understanding of this important chemical intermediate to aid in future research and development endeavors.
References
- 1. 2-amino-3-bromo-5-phenylpyridine - Wikidata [wikidata.org]
- 2. 2-Amino-3-bromo-5-phenylpyridine, CasNo.107351-80-4 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. ijssst.info [ijssst.info]
Elucidation of the Chemical Structure of 2-Bromo-5-phenylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound 2-Bromo-5-phenylpyridin-3-amine. Due to the absence of direct experimental data in the public domain, this paper outlines a strategic approach based on a plausible synthetic route and predictive analysis using spectroscopic data from analogous compounds.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be strategically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized method for forming carbon-carbon bonds is ideal for coupling an aryl halide with an arylboronic acid. The proposed reaction scheme involves the coupling of a dihalogenated pyridine derivative, specifically 2,5-dibromo-3-aminopyridine, with phenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
A detailed experimental protocol for a similar Suzuki coupling reaction is provided below, adapted from a procedure for the synthesis of related pyridine derivatives[1].
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a clean, dry Schlenk flask, combine 2,5-dibromo-3-aminopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), followed by the addition of a base, typically aqueous potassium carbonate (2.0 M solution, 2.0 eq.).
-
Reaction Conditions: The reaction mixture is then heated to a temperature of 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Spectroscopic Data Analysis and Prediction
The structural elucidation of this compound relies on the combined interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. While direct data is unavailable, predictions can be made based on the analysis of its precursors and structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the phenyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H-4 | 7.5 - 7.8 | Doublet | Coupled to H-6. |
| Pyridine H-6 | 8.0 - 8.3 | Doublet | Deshielded due to proximity to nitrogen. |
| Phenyl H (ortho) | 7.5 - 7.7 | Multiplet | |
| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet | |
| Amine NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Pyridine C-2 (C-Br) | 140 - 145 | Attached to bromine. |
| Pyridine C-3 (C-NH₂) | 145 - 150 | Attached to the amino group. |
| Pyridine C-4 | 125 - 130 | |
| Pyridine C-5 (C-Ph) | 135 - 140 | Attached to the phenyl group. |
| Pyridine C-6 | 148 - 152 | Deshielded due to proximity to nitrogen. |
| Phenyl C (ipso) | 138 - 142 | The carbon attached to the pyridine ring. |
| Phenyl C (ortho) | 127 - 130 | |
| Phenyl C (meta) | 128 - 131 | |
| Phenyl C (para) | 129 - 132 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) and the (M+2)⁺ peak should have a relative intensity ratio of approximately 1:1, which is indicative of the presence of bromine.
| Ion | Predicted m/z | Notes |
| [M]⁺ (for ⁷⁹Br) | 248 | Molecular ion with the lighter bromine isotope. |
| [M+2]⁺ (for ⁸¹Br) | 250 | Molecular ion with the heavier bromine isotope. |
| [M-Br]⁺ | 169 | Fragmentation corresponding to the loss of a bromine atom. |
| [M-NH₂]⁺ | 232/234 | Fragmentation corresponding to the loss of the amino group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands for primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Structure Elucidation Workflow
The logical workflow for the structure elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of a novel compound like this compound, in the absence of direct experimental data, can be systematically approached through a combination of synthetic planning and predictive spectroscopic analysis. By proposing a reliable synthetic route, such as the Suzuki-Miyaura cross-coupling, and by carefully analyzing the expected NMR, MS, and IR data based on known precursors and analogs, a confident structural assignment can be made. This technical guide provides a robust framework for researchers and scientists in the field of drug discovery and development to tackle similar challenges in chemical characterization.
References
starting materials for 2-Bromo-5-phenylpyridin-3-amine synthesis
This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 2-Bromo-5-phenylpyridin-3-amine, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the necessary starting materials, reaction protocols, and presents the information in a structured format for clarity and reproducibility.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its trifunctional nature, incorporating an amino group, a bromo substituent, and a phenyl ring. This arrangement of functional groups offers multiple reaction sites for further chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. This guide outlines two primary, chemically sound synthetic pathways for its preparation, based on established organic chemistry principles and analogous reactions reported in the literature.
Synthetic Pathways
Two logical and viable synthetic routes are presented for the synthesis of this compound. Pathway 1 is a direct approach involving the selective bromination of a commercially available precursor. Pathway 2 is a multi-step synthesis that offers an alternative route via a nitro intermediate, utilizing a series of well-established transformations.
Pathway 1: Direct Bromination of 5-Phenylpyridin-3-amine
This pathway represents the most direct approach to the target molecule, contingent on the availability of the starting material, 5-phenylpyridin-3-amine. The strategy relies on the ortho-directing effect of the amine group to facilitate selective bromination at the C-2 position of the pyridine ring.
Caption: Synthetic workflow for Pathway 1.
Pathway 2: Synthesis via a Nitro Intermediate and Sandmeyer Reaction
This multi-step pathway provides a robust alternative, starting from the more readily available 2-amino-5-phenylpyridine. The synthesis proceeds through nitration, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with the reduction of the nitro group.
Caption: Synthetic workflow for Pathway 2.
Data Presentation: Summary of Starting Materials and Reagents
The following tables provide a summary of the key starting materials and reagents required for each proposed synthetic pathway.
Table 1: Starting Materials and Reagents for Pathway 1
| Starting Material/Reagent | Formula | Molecular Weight ( g/mol ) | Role |
| 5-Phenylpyridin-3-amine | C₁₁H₁₀N₂ | 170.21 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| Acetonitrile | CH₃CN | 41.05 | Solvent |
Table 2: Starting Materials and Reagents for Pathway 2
| Starting Material/Reagent | Formula | Molecular Weight ( g/mol ) | Role |
| 2-Amino-5-phenylpyridine | C₁₁H₁₀N₂ | 170.21 | Starting Material |
| Nitric Acid (fuming) | HNO₃ | 63.01 | Nitrating Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst/Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrobromic Acid | HBr | 80.91 | Acid/Bromide Source |
| Copper(I) Bromide | CuBr | 143.45 | Catalyst |
| Iron Powder | Fe | 55.85 | Reducing Agent |
| Acetic Acid | CH₃COOH | 60.05 | Solvent/Acid |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These protocols are based on analogous reactions reported in the scientific literature and are intended to serve as a guide.
Protocol for Pathway 1: Bromination of 5-Phenylpyridin-3-amine
This protocol is adapted from standard bromination procedures for aminopyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenylpyridin-3-amine (1.0 eq) in acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocols for Pathway 2
Step 1: Nitration of 2-Amino-5-phenylpyridine
This protocol is based on the established methods for the nitration of 2-aminopyridine derivatives.[1][2]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid (1.2 eq) to concentrated sulfuric acid.
-
Reaction Setup: In a separate flask, dissolve 2-amino-5-phenylpyridine (1.0 eq) in concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the aminopyridine, ensuring the temperature does not exceed 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-3-nitro-5-phenylpyridine.
Step 2: Sandmeyer Reaction of 2-Amino-3-nitro-5-phenylpyridine
This procedure is a classic Sandmeyer reaction to replace an amino group with a bromo substituent.[3][4]
-
Diazotization: Suspend 2-amino-3-nitro-5-phenylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%) and cool to 0-5°C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid. Add the cold diazonium salt solution to this mixture.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60°C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the mixture and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield 2-bromo-3-nitro-5-phenylpyridine.
Step 3: Reduction of 2-Bromo-3-nitro-5-phenylpyridine
This is a standard reduction of an aromatic nitro group to an amine.
-
Reaction Setup: In a round-bottom flask, suspend 2-bromo-3-nitro-5-phenylpyridine (1.0 eq) in a mixture of acetic acid and ethanol.
-
Addition of Reducing Agent: Add iron powder (3.0-5.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final product, this compound.
References
An In-depth Technical Guide to 2-Bromo-5-phenylpyridin-3-amine: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the novel heterocyclic compound, 2-Bromo-5-phenylpyridin-3-amine. This document details a plausible synthetic pathway, including experimental protocols and characterization data. Furthermore, it explores the potential biological activities of this class of compounds, offering insights for researchers in drug discovery and development.
Introduction
Substituted phenylpyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antiviral and anticancer properties. The specific substitution pattern of a halogen at the 2-position, an amine at the 3-position, and a phenyl group at the 5-position of the pyridine ring, as seen in this compound, presents a unique scaffold for the development of novel therapeutic agents. This document outlines a proposed synthetic route and preliminary biological context for this compound.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The proposed synthetic workflow involves the preparation of a key intermediate, 2,5-dibromo-3-nitropyridine, followed by reduction of the nitro group and a regioselective Suzuki coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2,5-Dibromo-3-nitropyridine
The synthesis of the key intermediate, 2,5-dibromo-3-nitropyridine, can be achieved from 2-amino-5-bromopyridine.
Experimental Protocol:
-
Nitration of 2-amino-5-bromopyridine: To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time and then carefully poured onto ice. The resulting precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration, washed with water, and dried.
-
Diazotization and Bromination: The 2-amino-5-bromo-3-nitropyridine is then subjected to a Sandmeyer-type reaction. The amine is diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperature. The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield 2,5-dibromo-3-nitropyridine.
Step 2: Reduction of 2,5-Dibromo-3-nitropyridine to 2,5-Dibromopyridin-3-amine
The nitro group of 2,5-dibromo-3-nitropyridine is reduced to an amino group.
Experimental Protocol:
A solution of 2,5-dibromo-3-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) is treated with a reducing agent. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The reaction is monitored until completion, after which the catalyst is filtered off (if applicable) and the product is isolated by extraction and purified by crystallization or chromatography.
Step 3: Regioselective Suzuki Coupling
The final step involves a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,5-dibromopyridin-3-amine and phenylboronic acid. The reactivity difference between the two bromine atoms on the pyridine ring allows for the selective substitution at the 5-position.
Experimental Protocol:
To a reaction vessel containing 2,5-dibromopyridin-3-amine and phenylboronic acid in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) and a base (e.g., potassium carbonate or potassium phosphate) are added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in the synthesis of this compound.
Table 1: Physicochemical Properties of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Yellow solid |
| 2,5-Dibromo-3-nitropyridine | C₅H₂Br₂N₂O₂ | 281.89 | Yellow solid |
| 2,5-Dibromopyridin-3-amine | C₅H₄Br₂N₂ | 251.91 | Solid |
| This compound | C₁₁H₉BrN₂ | 249.11 | Solid |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, pyridine-H), ~7.6-7.3 (m, 5H, phenyl-H), ~4.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~145 (C), ~142 (C), ~138 (C), ~135 (CH), ~129 (2xCH, phenyl), ~128 (CH, phenyl), ~127 (2xCH, phenyl), ~125 (C), ~115 (C) |
| Mass Spectrum (EI) m/z | 248/250 [M]⁺ |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively available in the public domain, the broader class of substituted phenylpyridines has shown promise in several therapeutic areas.
Anticancer Activity
Numerous studies have reported the anticancer potential of phenylpyridine derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer and colon cancer.[1] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
One potential target for this class of compounds is the family of protein kinases. Kinase inhibitors are a major class of anticancer drugs, and the 2-aminopyridine scaffold is a known "hinge-binding" motif that can interact with the ATP-binding site of many kinases.[2]
Caption: Potential mechanism of action via kinase inhibition.
Antiviral Activity
Derivatives of phenylpyridine have also demonstrated antiviral activities against a range of viruses, including influenza and herpes simplex virus (HSV).[3][4] The mechanism of antiviral action can vary, but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells. For instance, some compounds have been shown to inhibit viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[5]
Conclusion
This compound is a novel heterocyclic compound with a plausible and efficient synthetic route. The combination of a brominated aminopyridine scaffold with a phenyl substitution presents an interesting platform for further chemical exploration and biological evaluation. The potential for this class of compounds to exhibit anticancer and antiviral activities warrants further investigation into their specific molecular targets and mechanisms of action. This technical guide provides a foundational framework for researchers interested in the synthesis and study of this and related compounds.
References
- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to 2-Bromo-5-phenylpyridin-3-amine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research specifically on 2-Bromo-5-phenylpyridin-3-amine, this guide focuses on the closely related and well-documented analog, 2-methyl-5-arylpyridin-3-amine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. The synthetic methodologies and biological activities described herein are expected to be highly relevant and adaptable for the investigation of this compound derivatives.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and an aryl group provides valuable handles for synthetic diversification and can significantly influence the pharmacological properties of the resulting molecules. Specifically, the 2-bromo-5-arylpyridin-3-amine core is of considerable interest for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The bromine atom at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The 3-amino group can be further functionalized, and the 5-aryl group plays a crucial role in molecular recognition and binding to biological targets. Pyridine-containing compounds have demonstrated a wide range of biological activities, including antitumor, antiviral, antimicrobial, and anti-diabetic properties.[1]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for a series of 5-aryl-2-methylpyridin-3-amine derivatives, which serve as close analogs to the target this compound scaffold.
Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives
The primary synthetic route to access 5-aryl-2-methylpyridin-3-amine derivatives is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used reaction allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid. In this context, the starting material is 5-bromo-2-methylpyridin-3-amine, which can be coupled with various arylboronic acids to introduce diversity at the 5-position of the pyridine ring.[1]
A general synthetic workflow is depicted below:
Caption: General synthetic scheme for 5-aryl-2-methylpyridin-3-amine derivatives.
Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives (2a-2i) [1]
A mixture of 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) is placed in a Schlenk flask. The mixture is stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) are added. The reaction mixture is then stirred at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Synthesis of N-[5-Bromo-2-methylpyridin-3-yl]acetamide (3) [1]
Under a nitrogen atmosphere, a solution of 5-bromo-2-methylpyridin-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is stirred at 60 °C. A few drops of 96% H₂SO₄ are added, and stirring is continued for 30 minutes. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the mixture is cooled to room temperature. Water is added dropwise to precipitate the product. The mixture is stirred for approximately one hour at room temperature and then filtered. The solid is washed with deionized water and dried.[1]
General Procedure for the Synthesis of N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives (4a-4i) [1]
N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) are placed in a Schlenk flask and stirred at room temperature for 30 minutes. The appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) are then added. The mixture is stirred and heated at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate (50 mL). The organic layer is worked up as described for compounds 2a-2i.[1]
Biological Activities
The synthesized 5-aryl-2-methylpyridin-3-amine derivatives have been evaluated for their anti-thrombolytic and biofilm inhibition activities.[1]
Anti-Thrombolytic Activity
The anti-thrombolytic activity was assessed by observing the lysis of blood clots. The results are presented as the percentage of clot lysis.
Table 1: Anti-Thrombolytic Activity of N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives (4a-4i) [1]
| Compound | Aryl Substituent | % Clot Lysis |
| 4a | 4-Methylphenyl | 21.51 |
| 4b | 3,5-Dimethylphenyl | 41.32 |
| 4c | 4-Methoxyphenyl | 11.25 |
| 4d | 4-Iodophenyl | 15.67 |
| 4e | 3,4-Dimethoxyphenyl | 18.90 |
| 4f | 4-(Methylsulfonyl)phenyl | 13.45 |
| 4g | 3,4-Difluorophenyl | 29.21 |
| 4h | 4-Iodophenyl | 12.88 |
| 4i | 3-Chloro-4-fluorophenyl | 17.34 |
Streptokinase was used as a positive control, showing 65.43% clot lysis. Water was used as a negative control, showing 5.21% clot lysis.
The results indicate that the nature and position of the substituent on the aryl ring significantly influence the anti-thrombolytic activity. Compound 4b , with a 3,5-dimethylphenyl substituent, exhibited the highest activity in this series.[1]
Biofilm Inhibition Activity
The anti-biofilm activity of the synthesized compounds was evaluated against Escherichia coli.
Table 2: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine (2a-2i) and N-[5-Aryl-2-methylpyridin-3-yl]acetamide (4a-4i) Derivatives against E. coli [1]
| Compound | % Biofilm Inhibition | Compound | % Biofilm Inhibition |
| 2a | 78.54 | 4a | 87.36 |
| 2b | 75.32 | 4b | 83.90 |
| 2c | 69.87 | 4c | 82.97 |
| 2d | 72.45 | 4d | 84.30 |
| 2e | 79.11 | 4e | 87.09 |
| 2f | 81.34 | 4f | 91.95 |
| 2g | 76.98 | 4g | 83.62 |
| 2h | 65.23 | 4h | 68.45 |
| 2i | 74.88 | 4i | 86.48 |
Rifampicin was used as a standard and showed 95.12% inhibition.
Compound 4f , bearing a 4-(methylsulfonyl)phenyl group, was the most potent inhibitor of E. coli biofilm formation. Generally, the acetamide derivatives (4a-4i) showed better biofilm inhibition than the corresponding primary amine derivatives (2a-2i).[1]
Structure-Activity Relationship (SAR)
A preliminary SAR analysis can be derived from the available data:
-
Anti-Thrombolytic Activity: The presence of two methyl groups at the meta-positions of the phenyl ring (compound 4b ) significantly enhances activity.[1]
-
Biofilm Inhibition Activity: An electron-withdrawing methylsulfonyl group at the para-position of the phenyl ring (compound 4f ) leads to the highest activity. Acetylation of the 3-amino group generally improves the biofilm inhibition activity.[1]
Caption: Key structure-activity relationships observed for the analogs.
Potential as Kinase Inhibitors
Caption: Putative binding mode of a 2-aminopyridine inhibitor in a kinase active site.
The 2-bromo-5-arylpyridin-3-amine scaffold possesses the key features of a kinase inhibitor template. The pyridine nitrogen and the 3-amino group can act as hydrogen bond donor and acceptor, respectively, to interact with the kinase hinge region. The 5-aryl group can be tailored to fit into specific hydrophobic pockets of the kinase active site, thereby influencing potency and selectivity. The bromine at the 2-position offers a convenient point for further modification to explore additional binding interactions.
Conclusion
The this compound core and its analogs represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries. The demonstrated anti-thrombolytic and biofilm inhibition activities of the closely related 5-aryl-2-methylpyridin-3-amine derivatives highlight the potential of this compound class. Furthermore, the structural features of these molecules make them attractive candidates for the design of kinase inhibitors. Further investigation into the synthesis and biological evaluation of a broader range of 2-bromo-5-arylpyridin-3-amine derivatives is warranted to fully explore their therapeutic potential. This guide provides a solid foundation for researchers to embark on such investigations.
References
potential applications of 2-Bromo-5-phenylpyridin-3-amine
An In-depth Technical Guide to the Potential Applications of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a reactive bromine atom, a nucleophilic amino group, and a phenyl substituent, offers multiple avenues for synthetic diversification. This guide explores the prospective applications of this molecule, drawing parallels from structurally related compounds and outlining potential synthetic strategies and biological screening workflows. The strategic positioning of its functional groups makes it a promising scaffold for the development of novel therapeutic agents and functional materials.
Introduction: The Promise of Functionalized Pyridine Scaffolds
Pyridines are a cornerstone of heterocyclic chemistry, with their derivatives playing a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, distinct functional groups onto the pyridine ring dramatically increases their synthetic utility. This compound represents a molecule of high interest due to the orthogonal reactivity of its substituents. The bromine atom is amenable to a wide range of cross-coupling reactions, the amino group can be readily acylated, alkylated, or used in cyclization reactions, and the phenyl group can be further functionalized to modulate the compound's physicochemical properties.
While direct experimental data on this compound is limited in publicly accessible literature, its structural similarity to other well-studied bromo-amino-pyridines allows for informed predictions of its reactivity and potential applications. This document serves as a forward-looking guide to stimulate research and development around this promising chemical entity.
Potential Synthetic Pathways and Key Reactions
The synthesis of this compound and its subsequent derivatization would likely rely on established synthetic methodologies for pyridine ring construction and functionalization. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound and its derivatization.
Prospective Applications in Drug Discovery
The structural motifs present in this compound are found in numerous biologically active compounds. Its derivatives could be explored for a variety of therapeutic targets.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine or pyrimidine core that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The amino and phenyl groups of the core scaffold can be elaborated to target specific kinases. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel ULK1 inhibitors, which block autophagy and induce apoptosis in non-small cell lung cancer.[1]
Antimicrobial Agents
Pyridine derivatives have a long history as antimicrobial agents. The derivatization of 5-bromo-2-methylpyridin-3-amine has yielded compounds with significant biofilm inhibition activity against Escherichia coli.[2] Similarly, thiazolo[4,5-b]pyridines have demonstrated notable antifungal and antibacterial properties.[3] The this compound scaffold could be a starting point for the development of new anti-infective drugs.
Other Potential Therapeutic Areas
The versatility of the pyridine scaffold suggests potential applications in other areas, including:
-
Antithrombotic Agents: Certain pyridine derivatives have shown anti-thrombolytic activity.[2]
-
Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting CNS disorders.
-
Antiviral and Anticancer Agents: The ability to generate large, diverse libraries of compounds from this scaffold makes it suitable for high-throughput screening against various viral and cancer cell lines.
Experimental Protocols (Adapted from Related Compounds)
The following are generalized experimental protocols for the synthesis and derivatization of compounds structurally related to this compound. These can serve as a starting point for the development of specific procedures for the target molecule.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[2]
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, for example, K₃PO₄ (2.0 mmol), and a solvent system such as 1,4-dioxane/water (4:1, 5 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for N-Acylation
This protocol is a standard method for the acylation of an amino group.
-
Dissolve this compound (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or THF (10 mL) in a round-bottom flask.
-
Add a base, for instance, triethylamine or pyridine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by recrystallization or column chromatography.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of derivatives of the structurally similar compound, 5-bromo-2-methylpyridin-3-amine.[2] This data provides a benchmark for the potential efficacy of derivatives of this compound.
| Compound ID | Structure | Biofilm Inhibition (%) against E. coli | Anti-thrombolytic Activity (% Lysis) |
| 4b | N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide | Not Reported | 41.32 |
| 4f | N-[2-methyl-5-(4-(methylthio)phenyl)pyridin-3-yl]acetamide | 91.95 | Not Reported |
| 2a | 2-methyl-5-(p-tolyl)pyridin-3-amine | 87.36 | Not Reported |
| 2b | 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | 87.09 | Not Reported |
| 2c | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 86.48 | Not Reported |
| 2d | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 84.30 | Not Reported |
Proposed Biological Screening Workflow
A logical workflow for the biological evaluation of a library of this compound derivatives is presented below.
Caption: Biological screening workflow for novel chemical entities.
Conclusion
This compound is a chemical scaffold with considerable untapped potential. Its strategic functionalization offers a gateway to a vast chemical space of novel molecules. Drawing on the established chemistry and biological activity of related pyridine derivatives, this guide provides a framework for initiating research into the synthesis and application of this promising compound. The exploration of its derivatives is anticipated to yield novel candidates for drug discovery and materials science, making it a valuable target for further investigation by the scientific community.
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties of the pyridine ring, combined with the reactivity imparted by halogen and amine functionalities, make compounds like 2-Bromo-5-phenylpyridin-3-amine valuable intermediates in the synthesis of complex molecular architectures. However, the same reactivity that makes these compounds useful can also present significant safety challenges. This document serves as a proactive safety resource, compiling and interpreting data from related molecules to forecast the potential hazards of this compound.
Hazard Identification and Classification
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, an analysis of related brominated and aminated pyridine derivatives allows for a presumptive hazard assessment. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): Many substituted aminopyridines are toxic if swallowed and may be harmful in contact with skin or if inhaled.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4][5]
-
Sensitization: May cause skin sensitization.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
A supplier of the similar compound 2-Amino-3-bromo-5-phenylpyridine provides the following hazard codes: T (Toxic), with risk statements R25 (Toxic if swallowed), R37/38 (Irritating to respiratory system and skin), and R41 (Risk of serious damage to eyes).[6]
Comparative Hazard Data of Analogous Compounds
The following table summarizes the GHS hazard classifications for compounds structurally related to this compound. This data should be used as a guide for handling the target compound with appropriate caution.
| Compound | GHS Hazard Statements |
| 2-Amino-5-bromopyridine | Harmful if swallowed. May cause SENSITIZATION by skin contact. Irritating to eyes, respiratory system and skin.[1] |
| 2-Bromo-5-(trifluoromethyl)pyridine | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4] |
| 2-Amino-5-bromo-3-methylpyridine | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] |
| 2-Bromo-5-nitropyridine | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] |
| 5-Bromo-2-methylpyridin-3-amine | H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8] |
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are limited. The table below presents available data for the target compound and its analogues to provide an estimation of its properties.
| Property | This compound (or close analogue) | Analogous Compounds |
| Molecular Formula | C₁₁H₉BrN₂ (for 2-Amino-3-bromo-5-phenylpyridine) | C₅H₅BrN₂ (2-Amino-5-bromopyridine) |
| Molecular Weight | Not specified | 173.01 g/mol (2-Amino-5-bromopyridine) |
| Appearance | Solid, Beige to Brown (for 2-Amino-3-bromo-5-phenylpyridine)[6] | Off-white solid (2-Bromo-5-(trifluoromethyl)pyridine)[4] |
| Melting Point | 113-116°C (for 2-Amino-3-bromo-5-phenylpyridine)[6] | 133-138 °C (2-Amino-5-bromopyridine), 46-47 °C (2-Bromo-5-(trifluoromethyl)pyridine)[4] |
| Solubility | DMF, DMSO, Ethyl Acetate, Methanol (for 2-Amino-3-bromo-5-phenylpyridine)[6] | Not specified |
| Storage Temperature | -20°C Freezer (for 2-Amino-3-bromo-5-phenylpyridine)[6] | Store in a cool, dry, well-ventilated area.[1] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of handling protocols is mandatory. The following workflow is recommended for all procedures involving this compound.
Caption: Recommended workflow for safely handling this compound.
Detailed Methodologies:
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Consider double-gloving for added protection.[10]
-
Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn if there is a risk of splashing.[9]
-
Lab Coat: A chemical-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: If there is a potential for aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
-
-
Hygiene Practices: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are based on protocols for similar hazardous compounds.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Spill and Emergency Procedures
Proper planning for accidental releases is essential.
Caption: Decision-making workflow for responding to a spill of this compound.
Spill Cleanup:
-
Minor Spills (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Minor Spills (Liquid): For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9] A freezer at -20°C is recommended for long-term storage.[6]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[4]
Synthesis and Reactivity Considerations
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common approach involves the bromination of an aminopyridine precursor. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated using N-bromosuccinimide (NBS).[11] Suzuki cross-coupling reactions are also employed to introduce aryl groups onto brominated pyridine rings.[12]
When planning a synthesis, it is crucial to consider the reactivity of the starting materials and reagents. Brominating agents can be corrosive and toxic. Organometallic reagents used in cross-coupling reactions are often pyrophoric and water-sensitive. All synthetic steps should be performed with appropriate engineering controls and PPE.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] However, brominated aromatic compounds, in general, can pose long-term health risks. Some brominated flame retardants are persistent in the environment and can bioaccumulate.[13] Chronic exposure to certain brominated compounds has been linked to endocrine disruption and neurodevelopmental effects.[13] Given these potential risks, it is imperative to minimize exposure to this compound.
Conclusion
This compound is a valuable research chemical that must be handled with a high degree of caution. While specific safety data is lacking, a thorough analysis of structurally related compounds provides a strong basis for establishing safe handling procedures. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities. This proactive approach to safety is paramount in the dynamic and innovative field of drug discovery.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]
- 6. 2-AMINO-3-BROMO-5-PHENYLPYRIDINE [amp.chemicalbook.com]
- 7. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. ijssst.info [ijssst.info]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 13. Brominated flame retardant: environmental and exposed individuals' health impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of 2-Bromo-5-phenylpyridin-3-amine. Due to the limited availability of public domain data for this specific compound, this document provides a framework for its solubility assessment, including qualitative data for analogous structures and a comprehensive, standardized experimental protocol for quantitative solubility determination.
Overview of Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, to provide a preliminary understanding, qualitative solubility information for the structurally similar compound, 2-Amino-3-bromo-5-phenylpyridine, has been reported. This information can serve as an initial guide for solvent selection in experimental studies.
Table 1: Qualitative Solubility of a Structurally Related Compound
| Compound Name | Solvents |
| 2-Amino-3-bromo-5-phenylpyridine | DMF, DMSO, Ethyl Acetate, Methanol |
Note: This data is for a related compound and should be used as a preliminary reference only. Experimental verification for this compound is essential.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, adapted from standard pharmaceutical industry practices. The shake-flask method is a widely accepted, robust technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Calibrated analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Sample Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the filtered samples and calibration standards using a validated HPLC method.
-
Quantify the concentration of the dissolved compound in the samples by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Report the temperature and the specific solvent (including pH for buffered solutions) at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for the experimental determination of thermodynamic solubility.
Conclusion
In-depth Technical Guide on Theoretical Studies of 2-Bromo-5-phenylpyridin-3-amine: A Search for Existing Research
While the existence of the compound is confirmed, for instance through its Wikidata entry, it appears that its electronic structure, molecular geometry, and other quantum chemical properties have not yet been the subject of published theoretical research. This presents a significant knowledge gap for those interested in the computational profile of this specific molecule.
Theoretical Studies on Structurally Related Compounds
In the absence of direct research, valuable insights can often be gleaned from theoretical studies on structurally similar molecules. Several studies on related bromo- and phenyl-substituted aminopyridines have been conducted, which may offer a comparative basis for understanding the potential properties of 2-Bromo-5-phenylpyridin-3-amine.
One notable study focuses on the derivatives of 5-Bromo-2-methylpyridin-3-amine . This research employed Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to investigate the structure-property relationships of a series of novel pyridine derivatives. The study provides a detailed computational protocol and presents data on frontier molecular orbitals (HOMO-LUMO), reactivity indices, molecular electrostatic potential (MEP), and dipole moments.[1]
Another relevant area of research involves the theoretical and experimental investigation of 2-Amino-3-bromo-5-nitropyridine . These studies utilize DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to analyze the molecular structure, vibrational frequencies, and electronic properties.[2] Such research provides comprehensive tables of calculated parameters including HOMO-LUMO energies, global hardness, and softness, which are crucial for understanding the reactivity and stability of the molecule.[2]
Hypothetical Computational Workflow
For researchers considering initiating theoretical studies on this compound, a typical computational workflow can be outlined. This workflow is based on standard methodologies observed in the studies of analogous compounds.
References
An In-depth Technical Guide to 2-Bromo-5-phenylpyridin-3-amine: A Prospective Analysis
Disclaimer: The target compound, 2-Bromo-5-phenylpyridin-3-amine, is a novel molecule with limited to no direct references in currently available scientific literature. This guide, therefore, presents a prospective analysis based on established chemical principles and experimental data from closely related structural analogs. The proposed synthetic routes, experimental protocols, and potential applications are extrapolated from existing research on substituted aminopyridines.
Introduction
This compound represents a unique heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structure combines a pyridine core, a versatile platform in drug discovery, with three key functional groups: a bromine atom, a phenyl group, and an amino group. The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions. The amino group provides a site for amide bond formation or can act as a hydrogen bond donor, crucial for interactions with biological targets. The phenyl group can be involved in π-stacking interactions and can be further substituted to modulate the molecule's physicochemical properties. This guide provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols for analogous reactions, and a prospective look at the potential applications of this promising, yet underexplored, molecule.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be envisioned starting from commercially available pyridine derivatives. One logical approach involves a Suzuki coupling to introduce the phenyl group, followed by the reduction of a nitro group to the desired amine.
Proposed Synthetic Workflow
The proposed multi-step synthesis is outlined below. The key steps are a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by the reduction of a nitro group.
Caption: Proposed synthetic workflow for this compound.
Step 1: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-nitropyridine with Phenylboronic Acid
This reaction aims to selectively introduce a phenyl group at the 5-position of the pyridine ring. The bromine at the 5-position is generally more susceptible to oxidative addition to the palladium catalyst compared to the bromine at the 2-position, which is sterically hindered by the adjacent nitro group and electronically deactivated.
Experimental Protocol (Analogous Reaction):
This protocol is adapted from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[1]
-
Reaction Setup: In a Schlenk flask, combine 2,5-dibromo-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst and Ligand: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Stir the mixture under a nitrogen or argon atmosphere at 85-95 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-bromo-3-nitro-5-phenylpyridine.
Step 2: Reduction of 2-Bromo-3-nitro-5-phenylpyridine
The final step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation.
Experimental Protocol (Analogous Reaction):
This protocol is based on the reduction of 2-bromo-5-methyl-3-nitropyridine.[2]
-
Reaction Setup: To a solution of 2-bromo-3-nitro-5-phenylpyridine (1.0 eq) in acetic acid, add iron powder (4.0-5.0 eq) portion-wise.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the iron salts.
-
Neutralization: Carefully add the filtrate to a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
Quantitative data for the proposed reactions can be estimated from analogous transformations reported in the literature.
Table 1: Representative Yields for Analogous Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-85 | [1] |
| 2,5-Dibromo-3-hexylthiophene | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-90 | [3] |
| 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(NHC)(Py) | K₂CO₃ | Pyridine | High | [4] |
Table 2: Representative Yields for Nitro Group Reduction on Pyridine Scaffolds
| Substrate | Reagents | Solvent | Yield (%) | Reference |
| 2-Bromo-5-methyl-3-nitropyridine | Fe, Acetic Acid | Acetic Acid | 93 | [2] |
| 2-Amino-5-bromo-3-nitropyridine | H₂, Pd/C | Ethanol | High | [5] |
| 2-Bromo-5-nitropyridine | H₂, Pd/C | Not specified | High | [6] |
Table 3: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct singlets or doublets. Protons on the phenyl ring would appear in the range of 7.0-8.0 ppm. The amine protons would likely be a broad singlet. |
| ¹³C NMR | Expect signals for six pyridine carbons and six phenyl carbons in the aromatic region (110-160 ppm). The carbon bearing the bromine atom would be shifted downfield. |
| Mass Spec (EI) | The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the bromine isotope would be observed. Fragmentation may involve the loss of Br, NH₂, or the phenyl group. |
Potential Applications and Biological Significance
While the biological activity of this compound has not been evaluated, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[7] Derivatives of aminopyridines are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[8][9]
The structural features of this compound suggest it could be a valuable intermediate for the synthesis of kinase inhibitors. The amino and pyridine nitrogen atoms can form key hydrogen bonds with the hinge region of kinase active sites, a common binding motif for this class of drugs.
Potential Signaling Pathway Involvement: Kinase Inhibition
Many aminopyridine derivatives function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Future Directions
The synthesis and characterization of this compound are the immediate next steps to validate the prospective analysis presented in this guide. Subsequent research should focus on:
-
Derivatization: Utilizing the bromine atom and the amino group to generate a library of novel compounds.
-
Biological Screening: Evaluating the synthesized compounds for various biological activities, with an initial focus on anticancer and antimicrobial properties.
-
Structure-Activity Relationship (SAR) Studies: Identifying key structural features that contribute to any observed biological activity to guide the design of more potent and selective analogs.
Conclusion
This compound is a promising yet unexplored molecule. Based on the well-established chemistry of its structural analogs, we have proposed a viable synthetic route and detailed relevant experimental protocols. The aminopyridine core, combined with the phenyl and bromo substituents, makes it a highly attractive scaffold for drug discovery, particularly in the development of kinase inhibitors. The information compiled in this technical guide provides a solid foundation for initiating research into the synthesis and application of this novel compound, paving the way for new discoveries in medicinal chemistry.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2] 2-Bromo-5-phenylpyridin-3-amine is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a diverse library of substituted aminopyridine derivatives, which are prevalent scaffolds in biologically active molecules.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar substrates.[1][3]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Experimental Protocols
The following protocol is a general guideline for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates. The procedure is adapted from the successful coupling of the analogous compound, 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under a counterflow of inert gas (nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5-phenylpyridin-3-amine.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] These values can be considered as expected outcomes for the reactions of this compound under the specified conditions.
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 2,5-Diphenylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylpyridin-3-amine | 88 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-phenylpyridin-3-amine | 82 |
| 4 | 4-Tolylboronic acid | 5-Phenyl-2-(p-tolyl)pyridin-3-amine | 90 |
| 5 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)-5-phenylpyridin-3-amine | 78 |
Visualizations
Suzuki Coupling Reaction Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-phenylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over harsher, classical techniques like the Goldberg reaction or nucleophilic aromatic substitution.[1]
This document provides a detailed protocol for the N-arylation of 2-Bromo-5-phenylpyridin-3-amine, a substrate class that presents unique challenges. The presence of a free amino group on the pyridine ring can potentially lead to catalyst inhibition through chelation with the palladium center.[4] Therefore, careful selection of the catalyst system—comprising a palladium source, a phosphine ligand, and a base—is critical for achieving high yields and purity. The protocols outlined below are based on established methods for the amination of structurally similar 2-halo-3-aminopyridines.[4]
General Reaction Scheme
The Buchwald-Hartwig amination of this compound couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a ligand, and a base to form the corresponding N-substituted-5-phenylpyridin-2,3-diamine derivative.
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocols
Two effective protocols are presented, utilizing different catalyst systems that have shown success with challenging aminopyridine substrates.
Protocol 1: RuPhos Precatalyst System (for Secondary Amines)
This protocol is adapted from methodologies found to be highly effective for the coupling of secondary amines with 3-halo-2-aminopyridines.[4]
Materials and Equipment:
-
Substrate: this compound
-
Nucleophile: Secondary amine (e.g., morpholine, piperidine)
-
Catalyst: RuPhos Palladacycle (G3 or G4)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block or oil bath, argon or nitrogen gas supply, standard glassware for workup and purification, silica gel for column chromatography.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the secondary amine (1.2-1.5 equiv), and the RuPhos Palladacycle (1-2 mol%).
-
Solvent and Base Addition: Add anhydrous THF to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Initiation: Add LiHMDS (2.0-2.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-arylated product.
Protocol 2: Pd(OAc)₂/Xantphos System (General Purpose)
This protocol uses a versatile catalyst system generated in situ, which is effective for a broad range of amines.[5][6]
Materials and Equipment:
-
Substrate: this compound
-
Nucleophile: Primary or secondary amine
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Xantphos
-
Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Dioxane or Toluene
-
Equipment: Same as Protocol 1.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the base (Cs₂CO₃, 2.0 equiv or NaOtBu, 1.5 equiv), Palladium(II) acetate (2-5 mol%), and Xantphos (4-10 mol%).
-
Reagent Addition: Add the amine (1.2-1.5 equiv) and anhydrous dioxane or toluene (to 0.1 M concentration).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography as described in Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of related 2-halo-3-aminopyridine substrates. This data serves as a guide for optimizing the reaction of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40 | [4] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precat. (2) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 | [4] |
| 2-Bromopyridine | Various Volatile Amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 2-16 | 55-98 | [7] |
| 2-Chloropyrimidine | Various Anilines | PdCl₂(PPh₃)₂ (10) | Xantphos (15) | NaOtBu (1.5) | Toluene | Reflux | 24 | 27-82 | [6][8] |
| 3-Bromothiophene | 2-Halopyridine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 60-85 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing the Buchwald-Hartwig amination.
Caption: A standard workflow for the Buchwald-Hartwig amination protocol.
Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.[9][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. LiHMDS is also highly reactive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-5-phenylpyridin-2,3-diamines from this compound. The choice of catalyst, ligand, and base is crucial for overcoming the challenges associated with the aminopyridine substrate.[4] The protocols provided, utilizing either a RuPhos precatalyst or an in situ generated Pd(OAc)₂/Xantphos system, offer robust starting points for researchers. Further optimization based on the specific amine nucleophile may be required to achieve maximum yield and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for 2-Bromo-5-phenylpyridin-3-amine: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-5-phenylpyridin-3-amine as a versatile building block in the synthesis of complex organic molecules, particularly those with potential applications in drug discovery and materials science.
Introduction
This compound is a valuable bifunctional molecule featuring a bromine atom and an amino group on a phenylpyridine core. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The adjacent amino group serves as a nucleophile and a handle for the construction of fused heterocyclic ring systems, such as pyridopyrimidines and imidazopyridines. These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors.
Key Synthetic Applications
The strategic positioning of the bromo and amino functionalities on the phenylpyridine scaffold makes this compound a key intermediate for the synthesis of a variety of important chemical entities. The primary applications revolve around three main types of transformations:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 2-position readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of boronic acids and their derivatives. This allows for the facile construction of C-C bonds and the introduction of diverse substituents at this position.
-
Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed Buchwald-Hartwig amination, enabling the formation of C-N bonds. This reaction is instrumental in introducing various primary and secondary amines, further functionalizing the pyridine core.
-
Cyclization Reactions: The 3-amino group is a key functionality for the construction of fused heterocyclic systems. Through cyclization reactions with various reagents, such as formic acid or carbon disulfide, pyridopyrimidines and other polycyclic aromatic compounds can be synthesized. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling of this compound Analogs
While specific yield data for this compound is not extensively available in the public domain, the following table presents data for the closely related analog, 5-bromo-2-methylpyridin-3-amine, which serves as a strong predictive model for the reactivity of the target compound.[1]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
Data adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for the analogous 5-bromo-2-methylpyridin-3-amine and is expected to be highly applicable to this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane to the flask.
-
In a separate flask, dissolve potassium phosphate (2.2 equiv) in water.
-
Add the aqueous solution of potassium phosphate to the reaction mixture.
-
Stir the reaction mixture at 90 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenylpyridin-3-amine.
Diagram:
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[2]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Add the base (1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram:
Protocol 3: Synthesis of Fused Pyridopyrimidines via Cyclization
The 3-amino group of this compound allows for the construction of fused heterocyclic systems, which are key scaffolds in many kinase inhibitors.
A. Cyclization with Formic Acid to form Pyrimidones:
Procedure:
-
A mixture of this compound and an excess of formic acid is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting solid is collected by filtration, washed with water, and dried to afford the corresponding pyridopyrimidinone.
B. Cyclization with Carbon Disulfide to form Thiones:
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., ethanol or pyridine), add an equimolar amount of potassium hydroxide or another suitable base.
-
Add an excess of carbon disulfide dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the pyridopyrimidine-thione.
Diagram:
Applications in Drug Discovery: Kinase Inhibitors
The pyridopyrimidine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The general structure of a kinase inhibitor often includes a heterocyclic core that binds to the ATP-binding site of the kinase. The substituents on this core can be modified to achieve potency and selectivity for a specific kinase target. This compound provides a platform to systematically explore this chemical space. The phenyl group at the 5-position can be further functionalized, while the 2-position, modified via Suzuki or Buchwald-Hartwig reactions, and the fused pyrimidine ring offer multiple points for diversification to optimize interactions within the kinase active site.
Signaling Pathway Diagram:
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo a variety of reliable and high-yielding transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyclization reactions, makes it an attractive starting material for the construction of diverse chemical libraries. The resulting pyridopyrimidine and related heterocyclic scaffolds are of particular importance in the field of drug discovery, especially for the development of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-Bromo-5-phenylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-Bromo-5-phenylpyridin-3-amine and its derivatives, key intermediates in the development of various pharmaceutical compounds. The described methodology involves a two-step process: the reduction of a nitropyridine precursor followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl moiety. This document offers comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
Substituted aminopyridines are crucial structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Specifically, this compound derivatives serve as versatile building blocks for the synthesis of kinase inhibitors and other therapeutic agents. The protocol outlined herein describes a reliable and efficient pathway to access these valuable compounds, starting from commercially available materials. The synthesis involves the reduction of a 3-nitropyridine to the corresponding 3-aminopyridine, followed by a Suzuki coupling to install the C5-aryl group.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine (Intermediate)
This procedure outlines the reduction of a nitro group to an amine, a common transformation in the synthesis of aminopyridine derivatives.
Materials:
-
2-Bromo-5-methyl-3-nitropyridine
-
Iron powder
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a reaction flask containing iron powder (4.3 equivalents), add acetic acid and warm the mixture to 80°C.
-
Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid.
-
Add the nitropyridine solution dropwise to the heated iron suspension over a period of 20 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 80°C.
-
Allow the mixture to cool to room temperature and continue stirring for 16 hours.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad thoroughly with ethyl acetate.
-
Carefully add the combined filtrate to a saturated solution of sodium bicarbonate to neutralize the acetic acid. Solid sodium bicarbonate may be added in portions until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridin-3-amine.[1]
Part 2: Synthesis of 2-Methyl-5-phenylpyridin-3-amine (Suzuki Coupling)
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group at the 5-position of the pyridine ring.
Materials:
-
5-Bromo-2-methylpyridin-3-amine (or other suitable bromo-aminopyridine intermediate)
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-bromo-2-methylpyridin-3-amine (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.
-
Heat the mixture to 85-95°C and stir for 15-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the mixture.
-
Dilute the filtrate with ethyl acetate and proceed with aqueous workup and purification by column chromatography to isolate the desired 2-methyl-5-phenylpyridin-3-amine derivative.[2]
Data Presentation
The following table summarizes typical yields and characterization data for the synthesis of various 2-methyl-5-arylpyridin-3-amine derivatives via the Suzuki coupling reaction.
| Derivative | Arylboronic Acid | Yield (%) | Melting Point (°C) | Analytical Data Reference |
| 2-Methyl-5-phenylpyridin-3-amine | Phenylboronic acid | Moderate to Good | N/A | [2] |
| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Moderate to Good | 228 | [2] |
| 2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine | 4-(Methylsulfonyl)phenylboronic acid | Moderate to Good | 240 | [2] |
| 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 4-Iodophenylboronic acid | Moderate to Good | N/A | [2] |
Note: "N/A" indicates data not available in the cited sources. Yields are reported as "moderate to good" as per the source literature.[2]
Experimental Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound derivatives.
References
Application Notes and Protocols: 2-Bromo-5-phenylpyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylpyridin-3-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its strategic placement of a bromine atom, an amino group, and a phenyl ring on a pyridine core offers multiple reaction sites for the synthesis of complex molecules. This scaffold is of particular interest in the development of kinase inhibitors and other therapeutic agents, leveraging the well-established importance of aminopyridine derivatives in drug discovery. While direct biological activity data for this compound is not extensively documented in publicly available literature, its close analogs have demonstrated a range of biological effects, highlighting the potential of this compound as a key intermediate.
These application notes provide an overview of the potential applications of this compound based on the activities of its analogs, along with detailed protocols for its derivatization.
Key Applications in Medicinal Chemistry
The 2-bromo-5-substituted-pyridin-3-amine scaffold is a valuable starting point for the synthesis of various biologically active molecules. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The amino group at the 3-position can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Intermediate for Kinase Inhibitors
The aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region. By utilizing this compound as a starting material, medicinal chemists can synthesize libraries of compounds for screening against various kinases. The phenyl group at the 5-position can be directed towards the solvent-exposed region of the ATP-binding pocket, and the bromine at the 2-position can be replaced with various fragments to optimize potency and selectivity.
Synthesis of Biologically Active Heterocycles
Derivatives of the closely related 5-bromo-2-methylpyridin-3-amine have been synthesized and evaluated for various biological activities. These studies provide a strong rationale for exploring the derivatives of this compound in similar therapeutic areas.
-
Anti-thrombolytic Activity: Analogs have shown potential in preventing blood clot formation.[1]
-
Antimicrobial and Biofilm Inhibition: Derivatives have demonstrated activity against bacteria, such as Escherichia coli.[1]
-
Hemolytic Activity: The cytotoxic effects of some analogs have been evaluated against red blood cells.[1]
Data Presentation
The following tables summarize the biological activities of derivatives of the closely related analog, 5-bromo-2-methylpyridin-3-amine, which underwent Suzuki cross-coupling to replace the bromine with various aryl groups. This data provides a reference for the potential activities of derivatives of this compound.
Table 1: Biofilm Inhibition of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli [1]
| Compound | 5-Aryl Substituent | Biofilm Inhibition (%) |
| 4f | 4-(methylsulfonyl)phenyl | 91.95 |
| 4a | 4-methylphenyl | ~87.36 |
| 4e | 4-methoxyphenyl | ~87.09 |
| 4i | 3-chloro-4-fluorophenyl | ~86.48 |
| 4d | 4-fluorophenyl | ~84.30 |
| 4b | 3,5-dimethylphenyl | ~83.90 |
| 4g | 4-iodophenyl | ~83.62 |
| 4c | 4-chlorophenyl | ~82.97 |
Table 2: Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives [1]
| Compound | 5-Aryl Substituent | Clot Lysis (%) |
| 4b | 3,5-dimethylphenyl | 41.32 |
| 4g | 4-iodophenyl | 29.21 |
| 4a | 4-methylphenyl | 21.51 |
Experimental Protocols
The following protocols are adapted from established procedures for the derivatization of similar bromo-aminopyridine compounds and can be applied to this compound.[1]
Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium phosphate (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).
-
Add the arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water (a minimal amount to dissolve the phosphate, e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-phenylpyridin-3-amine.
Protocol 2: N-Acetylation of this compound
This protocol describes the protection of the amino group, which can be useful for subsequent functionalization at the bromine position.
Materials:
-
This compound
-
Acetic anhydride (1.1 equivalents)
-
Acetonitrile
-
Concentrated sulfuric acid (catalytic amount)
-
Deionized water
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in acetonitrile.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Heat the mixture to 60 °C and stir for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water dropwise to precipitate the product.
-
Stir the mixture for about an hour at room temperature.
-
Filter the precipitate, wash with deionized water, and dry to yield N-(2-bromo-5-phenylpyridin-3-yl)acetamide.
Visualizations
Experimental Workflow for Derivatization
Caption: Synthetic routes for the derivatization of this compound.
Potential Kinase Inhibition Mechanism
Caption: Proposed binding mode of a 2-Aryl-5-phenylpyridin-3-amine derivative in a kinase active site.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of kinase inhibitors based on the 2-Bromo-5-phenylpyridin-3-amine scaffold. The aminopyridine core is a well-established hinge-binding motif found in numerous kinase inhibitors. The strategic introduction of a phenyl group at the 5-position and the utilization of the bromine atom at the 2-position as a synthetic handle allow for the creation of diverse chemical libraries targeting various kinases implicated in oncology and inflammatory diseases.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets for drug discovery. The aminopyridine scaffold has been identified as a "privileged" structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document outlines two primary synthetic strategies—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—to derivatize this compound into potent and selective kinase inhibitors. Potential kinase targets for this scaffold include c-Jun N-terminal kinases (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene, all of which are implicated in cancer progression.
Synthetic Schemes
The derivatization of this compound can be efficiently achieved through two primary cross-coupling strategies to introduce diversity at the 2-position, a key vector for influencing inhibitor selectivity and potency.
Scheme 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is adapted from the successful coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This reaction introduces a variety of aryl or heteroaryl substituents at the 2-position.
Scheme 2: Buchwald-Hartwig Amination for C-N Bond Formation
This method facilitates the synthesis of N-aryl-5-phenylpyridin-3-amine derivatives, where a diverse range of (hetero)aryl amines can be coupled to the pyridine core.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and 1,4-dioxane (8 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.2 mmol), potassium phosphate (2.3 mmol), and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (20 mL).
-
Dilute the filtrate with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5-phenylpyridin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound with a representative aniline.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen gas supply
-
Sealed tube or reaction vessel suitable for heating under inert atmosphere
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target N-aryl-5-phenylpyridin-3-amine.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative aminopyridine-based kinase inhibitors against key cancer-related kinases. The data is compiled from literature sources for compounds with similar core structures to those accessible through the described synthetic protocols.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Aminopyridine | JNK1 | 15 | [1] |
| Aminopyridine | JNK2 | 25 | [1] |
| Aminopyridine | JNK3 | 5 | [1] |
| Pyridine-based | VEGFR-2 | 120 | [2] |
| 2-Aminopyrimidine | VEGFR-2 | 35 | [3] |
| Pyrazolopyridine | c-Met | 4.27 | [4] |
| Pyrazolopyridine | c-Met | 7.95 | [4] |
| Pyridine-based | c-Met | 4.9 | [5] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for generating kinase inhibitor libraries.
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway and point of inhibition.
VEGFR-2 Signaling Pathway
Caption: Key cascades in VEGFR-2 signaling targeted by inhibitors.
c-Met Signaling Pathway
Caption: Overview of c-Met signaling and its oncogenic outputs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application of 2-Bromo-5-phenylpyridin-3-amine in Materials Science: A Review of Available Literature
Researchers and scientists interested in the potential of this specific molecule may need to undertake foundational research to synthesize and characterize its properties. This would involve developing a synthetic route and subsequently investigating its photophysical and electronic characteristics to determine its suitability for various applications in materials science.
Potential Research Directions:
Given the lack of existing data, initial exploratory research on 2-Bromo-5-phenylpyridin-3-amine could focus on the following areas:
-
Synthesis and Characterization: The first step would be to establish a reliable synthetic protocol for this compound. Following successful synthesis, detailed characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
-
Photophysical Properties: Investigation of its absorption and emission properties using UV-Vis and fluorescence spectroscopy would reveal its potential for applications in light-emitting or light-harvesting materials.
-
Electrochemical Properties: Cyclic voltammetry could be employed to determine the HOMO and LUMO energy levels, which are crucial parameters for designing organic electronic devices.
-
Computational Modeling: Density Functional Theory (DFT) calculations could provide theoretical insights into its electronic structure and potential performance in various material applications.
A logical workflow for such an investigation is outlined below:
Figure 1. A proposed experimental workflow for the initial investigation of this compound for materials science applications.
Analogs and Related Compounds:
While no data exists for the target compound, the broader class of bromo- and amino-substituted phenylpyridines has been explored in various chemical contexts. For instance, isomers and derivatives have been utilized as intermediates in the synthesis of novel pyridine derivatives through cross-coupling reactions, primarily for biological and medicinal chemistry applications. Research into the fluorescent properties of other aminopyridine derivatives has also been conducted. These related studies may offer insights into potential synthetic strategies and the general physicochemical properties that could be expected from this class of compounds. However, direct extrapolation of properties and applications to the specific, unstudied molecule of this compound would be speculative without experimental validation.
Application Notes and Protocols for the N-arylation of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-arylation of 2-bromo-5-phenylpyridin-3-amine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary focus is on the robust and widely applicable Buchwald-Hartwig amination. Additionally, alternative protocols for Chan-Lam and Ullmann couplings are presented, offering flexibility in catalyst and substrate choice. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using diagrams.
Introduction to N-arylation Reactions
The formation of a carbon-nitrogen bond between an aryl group and an amine is a fundamental reaction in organic synthesis. Several powerful methods have been developed for this transformation, with the most prominent being the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile, with a broad substrate scope and functional group tolerance.[1][2] It typically employs a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Chan-Lam Coupling: This copper-catalyzed reaction utilizes an aryl boronic acid as the arylating agent and is often conducted under mild conditions, sometimes even at room temperature and open to the air.[3][4][5]
-
Ullmann Condensation: One of the earliest methods for C-N bond formation, the Ullmann reaction uses a copper catalyst, often at elevated temperatures.[6][7] Modern modifications have improved the reaction conditions and catalyst efficiency.[8]
Experimental Protocols
This section details the experimental procedures for the N-arylation of this compound. The Buchwald-Hartwig amination is presented as the primary method due to its high reliability and broad applicability.
Primary Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of 2-bromopyridines.[9]
Reaction Scheme:
Materials:
-
This compound
-
Aryl amine (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the aryl amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Condition |
| Substrate 1 | This compound |
| Substrate 2 | Aryl amine |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Workflow Diagram:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 2-Bromo-5-phenylpyridin-3-amine, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the nitration of 2-amino-5-bromopyridine, followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, and concludes with the reduction of the nitro group. This method offers high yields and purity, making it suitable for scale-up operations in drug development and manufacturing.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the bromine atom, the phenyl group, and the amino group on the pyridine ring provides multiple points for further chemical modification. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for reproducibility and scalability.
Overall Synthesis Workflow
The synthetic strategy involves a three-step process starting from the commercially available 2-amino-5-bromopyridine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure follows established methods for the nitration of aminopyridines.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (500 mL).
-
Addition of Starting Material: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add 2-amino-5-bromopyridine (86.5 g, 0.5 mol) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Nitration: Add 95% nitric acid (26 mL, 0.57 mol) dropwise to the stirred solution at 0 °C.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60 °C for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto 5 L of ice. Neutralize the solution with a 40% sodium hydroxide solution, which will cause a yellow precipitate to form.
-
Isolation: Collect the precipitate by filtration and wash it with water until the washings are sulfate-free. The resulting solid is 2-amino-5-bromo-3-nitropyridine.
Step 2: Synthesis of 2-Amino-3-nitro-5-phenylpyridine via Suzuki Coupling
This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]
-
Reaction Setup: To a Schlenk flask, add 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol), phenylboronic acid (14.6 g, 0.12 mol), and tetrakis(triphenylphosphine)palladium(0) (5.78 g, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (200 mL) and a 2M aqueous solution of potassium phosphate (115 mL, 0.23 mol).
-
Reaction Conditions: Stir the reaction mixture at 85-95 °C for 15 hours under a nitrogen atmosphere.
-
Work-up and Isolation: After cooling to room temperature, filter the mixture and dilute it with ethyl acetate (500 mL). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-amino-3-nitro-5-phenylpyridine.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine.[3]
-
Reaction Setup: To a round-bottom flask, add iron powder (27.9 g, 0.5 mol) and acetic acid (125 mL). Heat the mixture to 80 °C.
-
Addition of Nitro Compound: Prepare a solution of 2-amino-3-nitro-5-phenylpyridine (21.5 g, 0.1 mol) in acetic acid (125 mL). Add this solution dropwise to the iron suspension over 30 minutes.
-
Reaction Completion: Stir the reaction mixture for an additional 30 minutes at 80 °C, then allow it to stir at room temperature for 16 hours.
-
Work-up: Dilute the mixture with ethyl acetate (200 mL) and filter it through a pad of Celite. Wash the Celite with additional ethyl acetate.
-
Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution to the filtrate until the acetic acid is neutralized. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Final Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford this compound.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 85-90 | >95 |
| 2 | 2-Amino-5-bromo-3-nitropyridine | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 2-Amino-3-nitro-5-phenylpyridine | 75-85 | >98 |
| 3 | 2-Amino-3-nitro-5-phenylpyridine | Fe, Acetic Acid | This compound | 90-95 | >98 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described synthetic protocol provides a reliable and scalable method for the preparation of this compound. The high yields and purity achieved at each step make this an economically viable route for producing this important chemical intermediate for research and development purposes.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key palladium-catalyzed cross-coupling reactions of 2-Bromo-5-phenylpyridin-3-amine. This versatile building block is a valuable scaffold in medicinal chemistry and materials science, and the following methods offer efficient pathways for its further functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of novel biaryl and heteroaryl-substituted phenylpyridine derivatives.
Experimental Protocol:
A detailed protocol for the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids has been reported and can be adapted for this compound.[1][2]
General Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
The reaction mixture is stirred and heated at 85-95 °C for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenylpyridin-3-amine.
Quantitative Data (Representative Yields for Analogous Substrates):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2,5-Diphenylpyridin-3-amine | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylpyridin-3-amine | 80-90 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-phenylpyridin-3-amine | 75-85 |
| 3-Thienylboronic acid | 5-Phenyl-2-(thiophen-3-yl)pyridin-3-amine | 70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction can be employed to introduce various primary and secondary amines at the 2-position of this compound, providing access to N-substituted 5-phenylpyridin-2,3-diamine derivatives.
Experimental Protocol:
The following is a general protocol for the Buchwald-Hartwig amination of 2-bromopyridines, which can be optimized for this compound.[4][5]
General Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand, for instance, Xantphos (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with argon.
-
Add anhydrous toluene or 1,4-dioxane (5 mL).
-
The reaction mixture is stirred at 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product by column chromatography yields the desired N-substituted-5-phenylpyridin-2,3-diamine.
Quantitative Data (Representative Yields for Analogous Substrates):
| Amine | Product | Yield (%) |
| Aniline | N²,5-Diphenylpyridine-2,3-diamine | 70-85 |
| Morpholine | 2-(Morpholino)-5-phenylpyridin-3-amine | 80-95 |
| Benzylamine | N²-Benzyl-5-phenylpyridine-2,3-diamine | 75-90 |
| Pyrrolidine | 5-Phenyl-2-(pyrrolidin-1-yl)pyridin-3-amine | 85-98 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for synthesizing alkynyl-substituted aromatic compounds. For this compound, this provides a direct route to 2-alkynyl-5-phenylpyridin-3-amines.
Experimental Protocol:
A protocol for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been established and can be applied to this compound.[6][7]
General Procedure:
-
In a round-bottomed flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%).
-
The flask is flushed with nitrogen or argon.
-
Add a suitable solvent such as DMF (5 mL) and a base, typically triethylamine (Et₃N, 2.0 mmol).
-
The reaction mixture is stirred and heated at 60-100 °C for 3-12 hours. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by column chromatography to give the desired 2-alkynyl-5-phenylpyridin-3-amine.
Quantitative Data (Representative Yields for Analogous Substrates):
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 5-Phenyl-2-(phenylethynyl)pyridin-3-amine | 80-96 |
| 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-phenylpyridin-3-amine | 75-90 |
| Trimethylsilylacetylene | 5-Phenyl-2-((trimethylsilyl)ethynyl)pyridin-3-amine | 85-95 |
| Propargyl alcohol | 3-(3-Amino-5-phenylpyridin-2-yl)prop-2-yn-1-ol | 70-85 |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction can be utilized to introduce vinyl groups at the 2-position of this compound.
Experimental Protocol:
The following is a general procedure for the Heck reaction which can be adapted for this compound.
General Procedure:
-
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) is placed in a sealable reaction vessel.
-
A base, such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 2.0 mmol), is added.
-
Anhydrous DMF or NMP (5 mL) is added as the solvent.
-
The vessel is sealed and heated to 100-140 °C for 12-48 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Quantitative Data (Representative Yields for Analogous Heck Reactions):
| Alkene | Product | Yield (%) |
| Styrene | 5-Phenyl-2-styrylpyridin-3-amine | 60-80 |
| n-Butyl acrylate | Butyl 3-(3-amino-5-phenylpyridin-2-yl)acrylate | 65-85 |
| Acrylonitrile | 3-(3-Amino-5-phenylpyridin-2-yl)acrylonitrile | 55-75 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a general experimental workflow.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. scirp.org [scirp.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the derivatization of 2-Bromo-5-phenylpyridin-3-amine, a versatile building block for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. The presence of amino, bromo, and phenyl substituents on the pyridine core allows for a range of chemical transformations, including cross-coupling reactions and the construction of fused ring systems.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry and play a crucial role in the development of new therapeutic agents. The pyridine scaffold, in particular, is a common feature in many approved drugs. This compound serves as a valuable starting material for generating libraries of novel compounds. Its strategic functionalization can lead to molecules with tailored biological activities. The protocols outlined below describe the synthesis of biarylpyridines via Suzuki coupling and propose pathways for the synthesis of fused heterocyclic systems like pyrrolopyridines and triazolopyridines.
Synthesis of Biarylpyridine Derivatives via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this protocol, the bromine atom of this compound is coupled with various arylboronic acids to yield 2-aryl-5-phenylpyridin-3-amine derivatives. These compounds can be further evaluated for their biological activities. This method is adapted from a similar synthesis of pyridine derivatives.[1]
Experimental Protocol:
A general procedure for the synthesis of 2-aryl-5-phenylpyridin-3-amines is as follows:[1]
-
In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (4 mL) and an aqueous solution of potassium phosphate (K₃PO₄) (2.0 M, 2.0 mL).
-
Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the mixture at 85-95 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,5-Diphenylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylpyridin-3-amine | 82 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-phenylpyridin-3-amine | 78 |
| 4 | 4-(Methylsulfonyl)phenylboronic acid | 2-(4-(Methylsulfonyl)phenyl)-5-phenylpyridin-3-amine | 75 |
(Note: Yields are representative and based on similar reactions reported in the literature.)[1]
Experimental Workflow:
Caption: Suzuki cross-coupling workflow for the synthesis of 2-aryl-5-phenylpyridin-3-amines.
Proposed Synthesis of Fused Heterocyclic Compounds
The versatile structure of this compound also allows for the construction of fused heterocyclic systems, which are of significant interest in drug discovery.
a) Synthesis of Pyrrolo[2,3-b]pyridines
The synthesis of a pyrrolo[2,3-b]pyridine core can be envisioned through a multi-step sequence involving an initial Sonogashira coupling followed by an intramolecular cyclization.
Proposed Experimental Protocol:
-
Sonogashira Coupling: To a solution of this compound (1.0 mmol) and a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol). Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC). After workup, the silyl group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield 2-(ethynyl)-5-phenylpyridin-3-amine.
-
Intramolecular Cyclization: The resulting 2-(ethynyl)-5-phenylpyridin-3-amine can undergo intramolecular cyclization upon treatment with a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) or by using a transition metal catalyst to facilitate the cyclization, affording the desired pyrrolo[2,3-b]pyridine derivative.
Proposed Synthetic Pathway:
Caption: Proposed pathway for the synthesis of pyrrolo[2,3-b]pyridines.
b) Synthesis of Triazolo[4,3-a]pyridines
A plausible route to triazolo[4,3-a]pyridines involves the conversion of the amino group to a hydrazine, followed by cyclization with a one-carbon synthon.
Proposed Experimental Protocol:
-
Diazotization and Reduction: The amino group of this compound can be diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt can then be reduced in situ with a reducing agent like tin(II) chloride to form the corresponding hydrazine derivative.
-
Cyclization: The 2-bromo-3-hydrazinyl-5-phenylpyridine intermediate can be cyclized by reacting it with a suitable one-carbon electrophile. For example, treatment with formic acid or triethyl orthoformate would lead to the formation of the triazolo[4,3-a]pyridine ring system.
Proposed Synthetic Pathway:
Caption: Proposed pathway for the synthesis of triazolo[4,3-a]pyridines.
Applications in Drug Discovery
The synthesized heterocyclic compounds can be screened for a wide range of biological activities. Pyridine-based structures are known to exhibit antitumor, antiviral, antimicrobial, and antidiabetic properties.[1] The diverse functionalities introduced through the described synthetic routes allow for the fine-tuning of physicochemical properties and biological targets. For instance, the biarylpyridine derivatives could be investigated as kinase inhibitors, a class of drugs where such scaffolds are prevalent. The fused heterocyclic systems, like pyrrolopyridines and triazolopyridines, are also privileged structures in medicinal chemistry and could be explored for their potential as CNS agents, anti-infectives, or anticancer agents.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and synthetic strategies presented herein provide a foundation for researchers to explore the chemical space around this scaffold. The ability to readily generate libraries of novel biarylpyridines and fused heterocyclic systems will undoubtedly facilitate the discovery of new molecules with significant potential in drug development and other scientific disciplines. Further optimization of the proposed reaction conditions and exploration of a broader range of reaction partners will continue to expand the utility of this important building block.
References
Application Notes: 2-Bromo-5-phenylpyridin-3-amine as a Versatile Precursor for Kinase Inhibitor APIs
Introduction
2-Bromo-5-phenylpyridin-3-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its strategic substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and a phenyl moiety, allows for diverse chemical modifications, making it an ideal scaffold for drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential kinase inhibitor API, focusing on palladium-catalyzed cross-coupling reactions.
The 2-aminopyridine motif is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine atom at the 2-position is amenable to substitution via various cross-coupling reactions, enabling the introduction of diverse functionalities to modulate potency and selectivity. The phenyl group at the 5-position can be tailored to interact with other regions of the ATP-binding pocket, further enhancing the pharmacological profile of the resulting compounds.
Application in the Synthesis of a Potential ALK2 Inhibitor
This application note details the synthesis of a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a key therapeutic target in fibrodysplasia ossificans progressiva. The synthesis utilizes a Suzuki coupling reaction to introduce a substituted phenyl group at the 2-position of the this compound core.
Experimental Protocol: Synthesis of N-(3-(6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)methanesulfonamide
This protocol is adapted from a known synthetic route for ALK2 inhibitors.[1]
Materials:
-
2-Amino-5-bromo-3-iodopyridine (as a precursor to the target molecule, demonstrating a typical reaction of this scaffold)
-
3,4,5-trimethoxyphenylboronic acid
-
(3-(Methylsulfonamido)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Suzuki Coupling with 3,4,5-trimethoxyphenylboronic acid.
-
To a reaction vessel, add 2-amino-5-bromo-3-iodopyridine (1 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.1 equiv).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (3 equiv).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine.
-
-
Step 2: Second Suzuki Coupling with (3-(Methylsulfonamido)phenyl)boronic acid.
-
To a reaction vessel, add the product from Step 1 (1 equiv), (3-(methylsulfonamido)phenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.1 equiv).
-
Purge the vessel with an inert gas.
-
Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (3 equiv).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(3-(6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)methanesulfonamide.
-
Data Presentation
| Step | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-amino-5-bromo-3-iodopyridine | 3,4,5-trimethoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/Water | 90 | 12 | ~80-90 | >95 |
| 2 | 2-amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine | (3-(Methylsulfonamido)phenyl)boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/Water | 90 | 12 | 85[1] | 99.3[1] |
Signaling Pathway and Mechanism of Action
The synthesized compound, N-(3-(6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)methanesulfonamide, is designed to be a potent and selective inhibitor of ALK2. ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. In fibrodysplasia ossificans progressiva, a gain-of-function mutation in ALK2 leads to its hyperactivation, resulting in uncontrolled bone formation.
The inhibitor binds to the ATP-binding site of the ALK2 kinase domain. The 2-aminopyridine core forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The trimethoxyphenyl and methylsulfonamidophenyl moieties extend into other regions of the ATP pocket, providing additional interactions that contribute to the inhibitor's high potency and selectivity. By blocking the binding of ATP, the inhibitor prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the aberrant BMP signaling cascade.
Diagram: ALK2 Signaling Pathway Inhibition
Caption: Inhibition of the ALK2 signaling pathway by the synthesized API.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the potential ALK2 inhibitor API is outlined below.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis and evaluation of the ALK2 inhibitor API.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of kinase inhibitor APIs. The strategic placement of its functional groups allows for the facile introduction of various substituents through robust and well-established synthetic methodologies like the Suzuki coupling. The example provided demonstrates a clear pathway to a potent and selective ALK2 inhibitor, highlighting the potential of this scaffold in addressing unmet medical needs. Further exploration of different cross-coupling partners and subsequent structure-activity relationship studies can lead to the discovery of novel and improved therapeutic agents.
References
Application Notes and Protocols for the Functionalization of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the pyridine ring in 2-Bromo-5-phenylpyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols focus on common and powerful cross-coupling and substitution reactions to enable the synthesis of a diverse range of derivatives.
Overview of Functionalization Strategies
The this compound scaffold offers two primary sites for functionalization: the bromine atom at the 2-position and the amino group at the 3-position. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The amino group can be functionalized through acylation, alkylation, or other standard amine chemistries. This document will focus on the functionalization at the 2-position via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, as well as functionalization of the amino group via formylation.
Logical Workflow for Functionalization
Caption: General functionalization pathways for this compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring. The following protocol is adapted from a similar procedure for a related substrate and is expected to provide good to excellent yields with this compound.[1][2]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.2 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected)
The following table provides expected yields for the Suzuki-Miyaura coupling with various arylboronic acids, based on data from similar substrates.[1][2]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2,5-Diphenylpyridin-3-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylpyridin-3-amine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-phenylpyridin-3-amine | 80-90 |
| 4 | 3-Thienylboronic acid | 5-Phenyl-2-(thiophen-3-yl)pyridin-3-amine | 75-85 |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Reaction Scheme: Buchwald-Hartwig Amination
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Bromo-5-phenylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-phenylpyridin-3-amine and its derivatives are important intermediates in medicinal chemistry and materials science. The purity of these compounds is critical for successful subsequent reactions, biological assays, and the overall quality of the final products. This document provides detailed protocols for the purification of this compound, based on established methods for structurally similar pyridine derivatives. The primary purification techniques covered are column chromatography and recrystallization, which are widely employed for the purification of aminobromopyridine compounds.
General Purification Strategy
The purification of this compound typically follows a multi-step process after its synthesis. The crude product from the reaction mixture is first subjected to a work-up procedure, usually involving liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. This is often followed by a more rigorous purification technique like column chromatography to separate the target compound from side products and unreacted starting materials. Finally, recrystallization can be employed to achieve high purity, suitable for analytical standards or subsequent synthetic steps.
Caption: General workflow for the purification of this compound.
Data on Purification of Analogous Compounds
| Compound Name | Purification Method(s) | Mobile Phase / Solvent | Yield | Purity | Reference |
| 2-Methyl-5-(aryl)pyridin-3-amines | Column Chromatography, Recrystallization | n-hexane and ethyl acetate | Moderate to good | Not specified | [1] |
| 2-bromo-5-methylpyridin-3-amine | Extraction, Filtration | Ethyl acetate, NaHCO₃(aq) | 93% | Not specified | [2] |
| 2-amino-5-bromopyridine | Recrystallization, Washing | 90% Ethanol, Petroleum ether | 95% | 97.0% | [3] |
| 2-amino-5-bromo-3-iodopyridine | Recrystallization | 85% Alcohol | 73.7% | 98.5% | [3] |
| 2,3-Diamino-5-bromopyridine | Recrystallization | Water | Not specified | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for the key purification methods. These are generalized procedures based on techniques reported for analogous compounds.
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. For aminopyridine derivatives, silica gel is the most common stationary phase.
Objective: To separate this compound from reaction byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: n-hexane, ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 n-hexane:ethyl acetate) to elute the compounds from the column.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is used to obtain a highly pure crystalline solid from a crude solid product. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude or column-purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or ethanol/water mixtures are often good starting points for aminopyridine derivatives.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For better yields, the flask can be subsequently placed in an ice bath to promote further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Method Selection Logic
Choosing the right purification strategy depends on the nature and quantity of impurities.
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols: 2-Bromo-5-phenylpyridin-3-amine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylpyridin-3-amine is a versatile building block for the synthesis of novel organic electronic materials. Its unique structure, combining a phenylpyridine core with a reactive bromine atom and an amino group, offers multiple avenues for functionalization. This allows for the tuning of its electronic and photophysical properties to suit various applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The phenylpyridine moiety is a well-established component in highly efficient phosphorescent emitters, such as fac-tris(2-phenylpyridine)iridium [Ir(ppy)3], highlighting the potential of its derivatives.
These application notes provide an overview of the potential uses of this compound as a precursor for hole transport materials (HTMs), electron transport materials (ETMs), and emissive materials in OLEDs. The protocols detailed below are based on established synthetic methodologies for similar compounds and offer a roadmap for the development of novel materials based on this promising scaffold.
Potential Applications in Organic Electronics
The derivatization of this compound can lead to the creation of a wide range of materials with tailored properties for organic electronic devices.
-
Hole Transport Materials (HTMs): The amino group can be functionalized with various aromatic amines, such as triarylamines, through reactions like the Buchwald-Hartwig amination. The resulting molecules can possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport from the anode to the emissive layer in an OLED.
-
Electron Transport Materials (ETMs): The pyridine nitrogen atom imparts an electron-deficient character to the core structure. Further modification at the bromine position with electron-withdrawing groups via cross-coupling reactions can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport from the cathode.
-
Emissive Materials: The phenylpyridine core is a classic ligand for phosphorescent iridium(III) complexes used in highly efficient OLEDs. This compound can serve as a precursor for novel cyclometalating ligands, enabling the development of new phosphorescent emitters with tunable emission colors and high quantum efficiencies.
Data Presentation: Properties of Analogous Compounds
The following tables summarize the photophysical and electrochemical properties of various amine and pyridine derivatives from the literature, which can serve as a benchmark for the expected performance of materials derived from this compound.
Table 1: Photophysical Properties of Selected Amine and Pyridine Derivatives
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
| Phenazine-Amine Derivatives | 431-501 | 498-641 | Toluene, Chloroform, DCM |
| Pyrido[2,3-b]Pyrazine Amine Derivatives | 358-470 | - | Toluene, THF, Chloroform, DCM, DMSO |
| Tris((6-phenyl-2-pyridyl)methyl)amine-Zn(II) Complex | - | 457 | Acetonitrile |
Table 2: Electrochemical Properties and Device Performance of Analogous HTMs
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) |
| DPAP-TB | - | - | - | 3.72 | 1.29 |
| 1-PNAP-TB | - | - | - | 2.82 | 0.97 |
| 2-PNAP-TB | - | - | - | 3.30 | 1.12 |
| Phenazine-Amine Derivatives | -5.39 to -5.68 | -3.59 to -3.71 | 1.73-2.04 | - | - |
Experimental Protocols
The following are detailed protocols for the synthesis of derivatives of this compound for use in organic electronics.
Protocol 1: Synthesis of a Triarylamine-Based Hole Transport Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of a potential hole transport material by coupling this compound with a diarylamine.
Materials:
-
This compound
-
Diarylamine (e.g., diphenylamine)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), diarylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Phenyl-Substituted Derivative via Suzuki Cross-Coupling
This protocol outlines the synthesis of a derivative where the bromine atom is replaced with a phenyl group, a common strategy for extending conjugation in organic electronic materials.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).[1]
-
Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.[1]
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Synthetic pathways for functionalizing this compound.
Caption: General structure of an OLED incorporating derivatives.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of new materials for organic electronics. The synthetic protocols and comparative data provided in these notes offer a solid foundation for researchers to design and synthesize novel hole transport, electron transport, and emissive materials. The inherent versatility of this molecular scaffold, combined with established synthetic methodologies, opens up exciting possibilities for advancing the performance and efficiency of organic electronic devices. Further research into the derivatization and characterization of this compound is highly encouraged to fully unlock its potential in this rapidly evolving field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-phenylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Bromo-5-phenylpyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available nitropyridine. A plausible route is:
-
Suzuki-Miyaura Cross-Coupling: Coupling of a bromonitropyridine, such as 2,5-dibromo-3-nitropyridine, with phenylboronic acid to introduce the phenyl group at the 5-position.
-
Nitro Group Reduction: Reduction of the nitro group at the 3-position to an amine using standard reducing agents like iron in acetic acid or catalytic hydrogenation.
An alternative route could involve starting with 5-bromo-3-nitropyridine, performing the Suzuki coupling, and then selectively brominating the 2-position, though achieving the desired regioselectivity can be challenging.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on several factors.[1][2] Key parameters include the choice of palladium catalyst, ligand, base, and solvent system.[1][3] The reaction is also sensitive to temperature and the purity of the starting materials. It has been noted that primary amines can sometimes interfere with the palladium catalyst, potentially lowering the yield.[4]
Q3: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase. Due to the basicity of the amine, tailing on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1%), can be added to the eluent. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to obtain a highly pure product.
Troubleshooting Guide
Problem 1: Low or No Yield in the Suzuki-Miyaura Coupling Reaction
A low or non-existent yield in the Suzuki coupling step is a frequent issue. The following guide will help you troubleshoot the problem.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: A step-by-step flowchart for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
Q: My Suzuki-Miyaura coupling of 2,5-dibromo-3-nitropyridine with phenylboronic acid is giving a low yield. What should I check first?
A: Start by verifying the quality and purity of your reagents. Phenylboronic acid can dehydrate to form unreactive boroxines over time. Ensure your palladium catalyst is active; Pd(0) catalysts can oxidize upon storage. Using fresh reagents is always recommended. Also, ensure that your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.
Q: I am observing the formation of multiple byproducts. What could be the cause?
A: The formation of byproducts can be due to several factors:
-
Homocoupling: Your boronic acid can couple with itself to form biphenyl. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water.[1]
-
Reaction at the wrong position: Although the bromine at the 5-position is generally more reactive in Suzuki couplings on this type of substrate, some reaction at the 2-position might occur. Adjusting the catalyst and ligands can improve selectivity.
Data on Suzuki Coupling Condition Optimization
The following table, adapted from literature on analogous systems, illustrates how different parameters can affect the yield.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2 | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3 | PdCl₂(dppf) (5) | Cs₂CO₃ | DME/H₂O | 85 | 92 |
| 4 | Pd(PPh₃)₄ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65 |
| 5 | Pd(PPh₃)₄ (5) | NaHCO₃ | 1,4-Dioxane/H₂O | 90 | 45 |
This data is illustrative and based on similar reactions. Optimization for the specific synthesis of this compound may be required.
Problem 2: Incomplete Reduction of the Nitro Group
Q: The reduction of 2-bromo-5-phenyl-3-nitropyridine is sluggish or incomplete. How can I improve it?
A: The reduction of a nitro group on an electron-deficient pyridine ring can sometimes be challenging. If you are using iron in acetic acid, ensure the iron powder is finely divided and activated.[5] Activation can be done by briefly washing with dilute HCl to remove any oxide layer. Increasing the temperature or the equivalents of iron can also drive the reaction to completion.[5] Alternatively, catalytic hydrogenation using catalysts like Pd/C or Raney Nickel can be very effective, although care must be taken to avoid de-bromination.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-phenyl-3-nitropyridine (via Suzuki Coupling)
This protocol is based on established procedures for Suzuki-Miyaura couplings on bromopyridines.[3][4][6]
Workflow for the Synthesis of this compound
Caption: The synthetic workflow from starting materials to the final purified product.
-
Reagent Setup: In a round-bottom flask, combine 2,5-dibromo-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Reaction: Heat the mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel to yield 2-Bromo-5-phenyl-3-nitropyridine.
Protocol 2: Synthesis of this compound (via Nitro Reduction)
This protocol is adapted from the reduction of 2-bromo-5-methyl-3-nitropyridine.[5]
-
Reagent Setup: To a solution of 2-bromo-5-phenyl-3-nitropyridine (1.0 eq) in acetic acid, add iron powder (4.0-5.0 eq) portion-wise.
-
Reaction: Heat the mixture to 80 °C and stir for 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.[5]
-
Neutralization: Carefully neutralize the filtrate by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (as described in the FAQ section) to yield this compound.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Bromo-5-phenylpyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the likely synthetic step.
Scenario 1: Synthesis via Suzuki Coupling of a Dihalopyridine with Phenylboronic Acid
Problem: Low yield of the desired this compound with significant formation of byproducts.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Key Experimental Parameters to Monitor |
| Protodeboronation of Phenylboronic Acid: The boronic acid is replaced by a hydrogen atom, leading to the formation of 2-Bromo-pyridin-3-amine. | Ensure anhydrous reaction conditions. Use a non-protic solvent like dioxane or toluene. Degas all solvents and reagents thoroughly to remove oxygen. | Moisture content of solvent and reagents. Effectiveness of inert atmosphere (Argon or Nitrogen). |
| Homocoupling of Phenylboronic Acid: Phenylboronic acid couples with itself to form biphenyl. | Optimize the catalyst to ligand ratio. A slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal, but a large excess can promote homocoupling. | Catalyst and ligand concentration. Stoichiometry of reactants. |
| Decomposition of Palladium Catalyst: The Pd(0) catalyst can oxidize to Pd(II) or agglomerate, losing its catalytic activity. | Use phosphine ligands that are resistant to oxidation. Ensure the reaction is run under a strict inert atmosphere. | Color of the reaction mixture (a change from yellow/orange to black may indicate catalyst decomposition). |
| Competitive Reaction at the 2-Bromo Position: The phenyl group couples at the more reactive 2-position instead of the 5-position. | This is less likely if starting from a 2,5-dibromopyridine derivative where the 5-position is generally more reactive in Suzuki couplings. However, careful control of reaction temperature and catalyst choice can enhance selectivity. | Reaction temperature. Choice of palladium catalyst and ligand. |
Scenario 2: Synthesis via Bromination of 5-Phenylpyridin-3-amine
Problem: Formation of a significant amount of a di-brominated byproduct.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Key Experimental Parameters to Monitor |
| Over-bromination of the Pyridine Ring: The electron-rich nature of the aminopyridine ring leads to the introduction of a second bromine atom.[1] | Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine.[1] Carefully control the stoichiometry of the brominating agent, using no more than one equivalent. Add the brominating agent slowly and at a low temperature to control the reaction rate. | Molar ratio of substrate to brominating agent. Reaction temperature. Rate of addition of the brominating agent. |
| Formation of Isomeric Monobromo Products: Bromination occurs at a different position on the pyridine ring. | The directing effect of the amino and phenyl groups should favor bromination at the 2-position. However, purification by column chromatography may be necessary to separate any minor isomeric byproducts. | Analysis of the crude product by NMR or LC-MS to identify all isomers formed. |
Scenario 3: Synthesis via Reduction of 2-Bromo-3-nitro-5-phenylpyridine
Problem: Incomplete reaction or the presence of multiple, difficult-to-separate byproducts.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Key Experimental Parameters to Monitor |
| Incomplete Reduction of the Nitro Group: The reaction stops at the nitroso or hydroxylamine intermediate stage. | Increase the reaction time or temperature. Use a more potent reducing agent (e.g., SnCl2 instead of Fe/HCl). Ensure the reducing agent is of high quality and activity. | TLC or LC-MS monitoring of the reaction progress to ensure complete consumption of the starting material and intermediates. |
| Side Reactions due to Harsh Reducing Conditions: Reductive debromination or other unwanted reductions on the pyridine or phenyl ring. | Use milder reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) under controlled pressure and temperature. | Analysis of the product mixture for the presence of debrominated or over-reduced species. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound via a Suzuki coupling?
A1: The most frequently encountered side reaction is the protodeboronation of phenylboronic acid, which leads to the formation of 2-Bromo-pyridin-3-amine as a byproduct. This occurs when the boronic acid reacts with residual water or other protic sources in the reaction mixture instead of the dihalopyridine.
Q2: I observe a byproduct with a mass corresponding to a di-brominated species in my bromination reaction. How can I avoid this?
A2: The formation of a di-brominated byproduct, likely 2,X-dibromo-5-phenylpyridin-3-amine, is a common issue due to the activating nature of the amino group. To minimize this, you should use a stoichiometric amount (1.0 equivalent) of a milder brominating agent like N-Bromosuccinimide (NBS) and maintain a low reaction temperature. Slow, dropwise addition of the brominating agent is also crucial.
Q3: My reduction of 2-Bromo-3-nitro-5-phenylpyridine is not going to completion. What can I do?
A3: If you are using a metal/acid system like Fe/HCl and the reaction is stalling, it could be due to insufficient acid or deactivated metal. You can try adding a fresh portion of the acid or using a more reactive metal. Alternatively, switching to a different reduction system, such as tin(II) chloride (SnCl2) or catalytic hydrogenation with palladium on carbon (Pd/C), may provide better results.
Q4: How can I purify the final product from the common byproducts?
A4: Column chromatography on silica gel is typically the most effective method for purifying this compound from the common side products. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the desired product from less polar byproducts (like biphenyl from homocoupling) and more polar byproducts (like the di-brominated species).
Experimental Protocols
Key Experiment: Synthesis of 5-Aryl-2-methylpyridin-3-amines via Suzuki Cross-Coupling (Analogous to the synthesis of this compound)
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines and can be modified for the synthesis of this compound by substituting the starting materials accordingly.
Materials:
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5-bromo-2-methylpyridin-3-amine (1 equivalent)
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Arylboronic acid (1.1 equivalents)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
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Potassium phosphate (K₃PO₄) (2.2 equivalents)
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1,4-Dioxane
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Water
Procedure:
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To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.
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Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).
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Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.
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Heat the mixture to 85-95 °C and stir for 15-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter it.
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Dilute the filtrate with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Reaction Pathways and Side Reactions
Caption: Potential synthetic routes and their associated side reactions.
References
Technical Support Center: Purification of 2-Bromo-5-phenylpyridin-3-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Bromo-5-phenylpyridin-3-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Potential impurities may consist of the corresponding debrominated phenylpyridine, di-substituted products, or starting materials from the synthetic route used. The specific impurities will depend on the synthetic method employed.
Q2: What are the recommended analytical methods to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for purity assessment.[1][2] A reverse-phase column, such as a Newcrom R1, can be used with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1][2] Other valuable analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.
Q3: What are the general solubility properties of this compound?
A3: Based on similar compounds like 2-Amino-3-bromo-5-phenylpyridine, it is expected to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.[3]
Q4: Can this compound be purified by recrystallization?
A4: Yes, recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For related compounds, recrystallization from ethanol/water or other polar protic solvents has been reported.[4][5]
Q5: Is this compound sensitive to any particular conditions?
A5: Aromatic amines can be sensitive to oxidation, which may lead to discoloration of the product (e.g., turning from yellow to green or darker).[6] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged heating.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity after Column Chromatography | - Inappropriate solvent system (poor separation).- Co-elution of impurities.- Compound streaking on the silica gel. | - Optimize Solvent System: Perform thin-layer chromatography (TLC) with different solvent systems (e.g., varying ratios of n-hexane and ethyl acetate) to achieve better separation.[7]- Use Amine-Functionalized Silica: For basic compounds like amines, using an amine-functionalized silica gel can prevent streaking and improve separation.[8]- Add a Base to the Mobile Phase: Adding a small amount of a volatile base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and separation on standard silica gel.[8] |
| Product Discoloration (e.g., yellow to greenish) | - Oxidation of the amine group. | - Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) when possible.- Minimize Heat and Light Exposure: Store the purified compound in a cool, dark place. |
| Poor Recovery from Recrystallization | - The compound is too soluble in the chosen solvent.- Too much solvent was used. | - Solvent Screening: Experiment with different solvents or solvent mixtures.- Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. |
| Persistent Impurity Peak in HPLC | - Impurity has a very similar polarity to the product. | - Change Stationary Phase: Switch to a different type of HPLC column (e.g., a phenyl-hexyl or a cyano column) to alter the selectivity.- Preparative HPLC: If the impurity is difficult to remove by other means, preparative HPLC can be used for isolation.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile.
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.[7]
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Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by HPLC
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Column: Newcrom R1 or equivalent C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
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Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2-Amino-5-bromo-3-nitropyridine | SIELC Technologies [sielc.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. ijssst.info [ijssst.info]
- 6. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
optimizing Suzuki coupling conditions for 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Suzuki coupling reactions, with a specific focus on the synthesis of 2-aryl-5-phenylpyridin-3-amine derivatives from 2-Bromo-5-phenylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling for this compound?
A1: The most critical parameters to optimize for a successful Suzuki coupling of this compound are the choice of palladium catalyst, ligand, base, and solvent system. The presence of the free amine group on the pyridine ring can influence the reaction outcome, potentially requiring specific conditions to avoid side reactions or catalyst inhibition.
Q2: I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A2: Low or no product yield can stem from several factors:
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Catalyst Inactivity: Ensure your palladium catalyst is not degraded. Using a fresh batch or a pre-catalyst can be beneficial. Some common choices include Pd(PPh₃)₄, Pd(OAc)₂, or more advanced catalysts like Pd(dppf)Cl₂.[1][2]
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Inappropriate Base: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][3] The strength and solubility of the base can significantly impact the reaction rate.
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Poor Solvent Choice: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic base.[3][4] Common solvent systems include dioxane/water, DMF/water, or toluene/water.[4][5]
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Oxygen Contamination: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and side reactions like homo-coupling.[6] It is essential to degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][6]
Q3: I am observing significant amounts of side products, such as homo-coupling of the boronic acid or debromination of my starting material. How can I minimize these?
A3:
-
Homo-coupling: This often occurs when the reaction conditions favor the reaction of the boronic acid with itself. This can be minimized by carefully controlling the reaction temperature and ensuring an efficient catalytic cycle. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess should be avoided.
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Debromination (Protodeboronation): The presence of water and a strong base can lead to the replacement of the bromine atom with hydrogen. Optimizing the base and the water content in the solvent system can help mitigate this. Sometimes, using anhydrous conditions with a non-aqueous soluble base might be necessary.
Q4: Can the primary amine group in this compound interfere with the reaction?
A4: Yes, primary amines can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[3] While many Suzuki couplings tolerate free amines, in cases of low yield, protecting the amine group (e.g., as an acetamide) can be a viable strategy to improve the reaction's efficiency.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the Suzuki coupling of this compound.
Problem: Low Yield (<30%)
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst like a Buchwald pre-catalyst.[7] | Palladium catalysts, especially Pd(OAc)₂, can degrade over time.[7] Pre-catalysts are often more stable and air-resistant. |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, and KF.[2] | The basicity and solubility of the base are critical for the transmetalation step.[8] |
| Poor Solvent System | Try different solvent mixtures like Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[4][5] | The solvent affects the solubility of all reactants and the stability of the catalytic species. |
| Oxygen Contamination | Ensure proper degassing of solvents (e.g., freeze-pump-thaw or sparging with inert gas) and maintain a positive pressure of inert gas throughout the reaction.[2][6] | Oxygen can deactivate the Pd(0) catalyst.[6] |
Problem: Formation of Impurities
| Impurity Observed | Potential Cause | Troubleshooting Step |
| Homo-coupled Boronic Acid | Inefficient cross-coupling | Lower the reaction temperature. Screen different ligands that can promote the desired cross-coupling over homo-coupling. |
| Debrominated Starting Material | Protodeboronation | Reduce the amount of water in the reaction or try anhydrous conditions. Use a milder base. |
| Unidentified Side Products | Reaction temperature too high | Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal reaction time. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
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To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if separate) under a positive flow of inert gas.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 45 |
| 2 | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 85 | 85 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 62 |
| 5 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 92 |
Yields are for the isolated product after column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 2-Bromo-5-phenylpyridin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Bromo-5-phenylpyridin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: this compound is a complex organic molecule with both hydrophobic (phenyl and bromo groups) and hydrophilic (amine group) functionalities. Its poor solubility is likely due to strong intermolecular forces in its solid-state (crystal lattice energy) that are not easily overcome by the solvent. Many new chemical entities, particularly those with high molecular weights and aromatic rings, exhibit low aqueous solubility.[1][2]
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial step is to perform a systematic solubility screening with a range of common laboratory solvents of varying polarities. This will help you identify a suitable solvent or a solvent system for your experiments.
Q3: Can the amine group in this compound be used to enhance its solubility?
A3: Yes, the presence of the basic amine group allows for pH-dependent solubility. By lowering the pH of an aqueous solution with a suitable acid, the amine group can be protonated, forming a more soluble salt.[][4]
Q4: Are there any general strategies for enhancing the solubility of poorly soluble compounds?
A4: Yes, several techniques can be employed, which can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization), and the use of solid dispersions.[1][5] Chemical methods involve pH adjustment, salt formation, and the use of co-solvents or complexing agents.[1][2]
Troubleshooting Guide
Issue: My compound has very low solubility in common aqueous buffers.
Question: How can I systematically approach improving the aqueous solubility of this compound for my in vitro assays?
Answer: A stepwise approach is recommended. Start with simple and readily available methods before moving to more complex formulations. The following workflow can guide your efforts.
Caption: A stepwise workflow for troubleshooting poor aqueous solubility.
Data Presentation: Solvent Screening
A preliminary solvent screening is crucial. While specific quantitative data for this compound is not publicly available, a typical screening would involve testing the solubility in a range of solvents. The results would be tabulated for easy comparison.
Table 1: Hypothetical Solubility Screening of this compound at Room Temperature
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Very Low | Baseline for aqueous solubility. |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Very Low | Relevant for physiological assays. |
| 0.1 N Hydrochloric Acid | Aqueous Acidic | Moderate to High | Protonation of the amine group should increase solubility.[][4] |
| Ethanol | Polar Protic | Moderate | A common co-solvent.[6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent, but may have effects in biological assays. |
| Polyethylene Glycol 400 (PEG 400) | Polar | Moderate | A non-volatile co-solvent often used in formulations.[8] |
| Dichloromethane (DCM) | Nonpolar | Moderate to High | Useful for organic reactions but not for aqueous-based assays. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This method is suitable for compounds with ionizable groups, such as the amine in this compound.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO (e.g., 10-50 mM).
-
Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 8).
-
Solubility Determination:
-
Add a small aliquot of the DMSO stock solution to each buffer to a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <1%) to minimize its effect on the experiment.
-
Vortex the solutions vigorously.
-
Incubate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any precipitation.
-
For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
-
Analysis: Determine the pH at which the compound remains soluble at the target concentration.
Protocol 2: Solubility Enhancement using Co-solvents
This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[6][9][10]
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.[7]
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination:
-
Prepare a stock solution of the compound in the pure co-solvent.
-
Add the stock solution to the different co-solvent/buffer mixtures to achieve the desired final concentration of the compound.
-
Vortex and incubate as described in the pH adjustment protocol.
-
Assess solubility visually or quantitatively.
-
-
Optimization: Identify the lowest concentration of co-solvent that maintains the compound in solution, as high concentrations of organic solvents can be detrimental to biological systems.
Decision-Making Diagram for Solubility Enhancement
The choice of a suitable solubility enhancement technique depends on the experimental requirements and the physicochemical properties of the compound.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Cosolvency | PPTX [slideshare.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
Technical Support Center: Debromination of 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debromination of 2-Bromo-5-phenylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the debromination of aryl bromides like this compound?
A1: Several methods are available for the debromination of aryl bromides, each with its own advantages and substrate scope. Common approaches include:
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Catalytic Hydrogenation: This classic method typically employs a palladium catalyst (e.g., Pd/C) with a hydrogen source. It is known for its efficiency and clean reaction profiles.[1]
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Photoredox Catalysis: A milder approach that uses visible light and a photocatalyst to generate a radical intermediate, which is then quenched to the debrominated product.[2][3][4] This method often shows high functional group tolerance.
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Micellar Catalysis: This "green chemistry" technique uses surfactants to create nanoreactors in water, allowing the reaction to proceed under mild, environmentally friendly conditions with a palladium catalyst and a hydride source like sodium borohydride.[5]
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Copper-Catalyzed Hydrodebromination: This method utilizes copper-based catalysts and a reducing agent, such as sodium borohydride, often in an aqueous solution.[6]
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Transition-Metal-Free Radical Hydrogenation: This approach uses visible light and a base to initiate a radical-mediated hydrogenation, avoiding the need for metal catalysts.[7]
Q2: Are there any specific challenges associated with the debromination of this compound?
A2: The presence of the amine group and the pyridine ring in this compound can present specific challenges. The basicity of the amine and the pyridine nitrogen might interfere with certain catalysts or reagents. For instance, they could coordinate to a metal catalyst, potentially inhibiting its activity. The choice of reaction conditions, particularly the pH, may be crucial to avoid unwanted side reactions or catalyst deactivation.
Q3: How can I monitor the progress of the debromination reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spot or peak of the starting material (this compound) with that of the expected product (5-phenylpyridin-3-amine), you can determine the extent of the conversion.
Experimental Protocols and Data
Below are two detailed protocols for the debromination of this compound, based on established methods for aryl bromides.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from general procedures for the reductive dehalogenation of aryl bromides.[1]
Methodology:
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To a solution of this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add 10% Palladium on Carbon (Pd/C) catalyst.
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The reaction vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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The reaction mixture is stirred vigorously at room temperature.
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The reaction is monitored by TLC or HPLC until the starting material is consumed.
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Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
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The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5-10 mol% |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Expected Yield | 85-95% |
Protocol 2: Photoredox-Mediated Debromination
This protocol is based on light-mediated reductive debromination methods.[2][3][4]
Methodology:
-
In a reaction vessel, combine this compound, a photocatalyst (e.g., an iridium or ruthenium complex), a hydrogen atom donor, and a sacrificial electron donor in a suitable solvent (e.g., acetonitrile or DMF).
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The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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The vessel is then placed in front of a visible light source (e.g., a blue LED lamp) and stirred.
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The reaction progress is monitored by TLC or HPLC.
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Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous workup and extracted with an organic solvent.
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The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Photocatalyst | [Ir(ppy)₂(dtbbpy)]PF₆ or Ru(bpy)₃Cl₂ |
| Catalyst Loading | 1-2 mol% |
| Hydrogen Atom Donor | (e.g., Hantzsch ester, silane) |
| Sacrificial Electron Donor | (e.g., a tertiary amine) |
| Solvent | Acetonitrile or DMF |
| Light Source | Blue LED (450 nm) |
| Temperature | Room Temperature |
| Reaction Time | 12-48 hours |
| Expected Yield | 70-90% |
Troubleshooting Guide
Issue 1: The reaction is not proceeding or is very slow.
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Possible Cause (Catalytic Hydrogenation): The catalyst may be inactive.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the reaction is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Possible Cause (Catalytic Hydrogenation): The hydrogen pressure is too low.
-
Solution: Ensure the hydrogen balloon is adequately filled or increase the pressure in the Parr apparatus.
-
-
Possible Cause (Photoredox Catalysis): The light source is not powerful enough or at the wrong wavelength.
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Solution: Check the specifications of your light source and ensure it is appropriate for the chosen photocatalyst. Position the reaction vessel as close to the light source as possible.
-
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Possible Cause (General): The solvent may not be appropriate.
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Solution: Ensure the starting material is fully dissolved in the chosen solvent. If not, try a different solvent or a solvent mixture.
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Issue 2: A low yield of the desired product is obtained.
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Possible Cause: Incomplete reaction.
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Solution: Increase the reaction time or slightly increase the reaction temperature. For catalytic hydrogenation, you could also try increasing the hydrogen pressure. For photoredox catalysis, ensure the reaction is adequately irradiated for a sufficient duration.
-
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Possible Cause: Product loss during workup.
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Solution: The product, 5-phenylpyridin-3-amine, may have some solubility in the aqueous phase.[8] Ensure thorough extraction with an appropriate organic solvent. Back-extract the aqueous layer to recover any dissolved product.
-
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Possible Cause: Side reactions are occurring.
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Solution: The presence of the amine group could lead to side reactions. Consider protecting the amine group before the debromination step if other methods fail.
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Issue 3: Multiple spots are observed on the TLC plate, indicating side products.
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Possible Cause (Catalytic Hydrogenation): Over-reduction of the phenyl or pyridine ring.
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Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Reducing the hydrogen pressure or catalyst loading may also help.
-
-
Possible Cause (Photoredox Catalysis): Undesired radical reactions.
-
Solution: Adjust the concentration of the reagents. A more dilute reaction mixture can sometimes minimize side reactions. Ensure the reaction is properly degassed to remove oxygen, which can interfere with radical processes.
-
Visualizations
Caption: General experimental workflow for the debromination of this compound.
Caption: Troubleshooting decision tree for debromination reactions.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-phenylpyridin-3-amine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation.
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: Used for creating C-N bonds with primary or secondary amines.
-
Sonogashashira Coupling: Suitable for forming C-C bonds with terminal alkynes.
Q2: Does the primary amine on the pyridine ring interfere with the catalytic cycle?
A2: Yes, the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, protecting the amine group as an acetamide may improve reaction efficiency, particularly in Suzuki-Miyaura coupling. For Buchwald-Hartwig amination, specific ligands are designed to tolerate free amines.
Q3: Are there any general tips for handling this compound and the reagents?
A3: Yes, for successful and reproducible results:
-
Ensure all glassware is oven-dried to remove moisture.
-
Degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Use high-purity reagents and solvents.
-
Maintain a positive pressure of inert gas throughout the reaction setup.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Poor solubility of reagents. | Screen different solvent systems. A mixture of dioxane and water (4:1) is often effective. | |
| Inefficient activation of boronic acid. | Ensure the base is of good quality and adequately powdered for better solubility. K₃PO₄ is a common choice. Adding a small amount of water can sometimes be beneficial for reactions with anhydrous K₃PO₄.[1] | |
| Deactivation of the catalyst by the aminopyridine. | Consider protecting the amine group as an acetamide.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. | |
| Difficulty in Product Purification | Co-elution with byproducts. | If homocoupling is an issue, try to optimize the reaction to minimize it. Alternatively, explore different chromatographic conditions or consider recrystallization. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate ligand selection. | The choice of ligand is critical. For aminopyridine substrates, bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are often effective. |
| Base incompatibility. | Strong, non-nucleophilic bases like LiHMDS or NaOtBu are typically used. Ensure the base is fresh and handled under inert conditions. | |
| Catalyst poisoning by the substrate. | The pyridine nitrogen and the free amine can coordinate to the palladium. Using specialized ligands designed for heteroaromatic substrates can mitigate this. | |
| Side Reactions (e.g., Hydrodehalogenation) | Unstable catalytic intermediate. | Optimize the ligand and reaction temperature. Lowering the temperature may reduce the rate of side reactions. |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive copper co-catalyst. | Use a fresh source of CuI. Ensure it is handled under an inert atmosphere as it can be sensitive to oxidation. |
| Inefficient catalyst system. | A combination of a palladium source like Pd(CF₃COO)₂ and a phosphine ligand such as PPh₃ has been shown to be effective for similar substrates.[3] | |
| Alkyne homocoupling (Glaser coupling). | This is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing is crucial. Running the reaction under a dilute hydrogen atmosphere has also been reported to suppress homocoupling.[4] | |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the formation of inactive palladium metal. Ensure proper degassing and consider using a more stable palladium pre-catalyst or a different ligand that better stabilizes the active catalytic species. |
Catalyst Selection and Reaction Conditions
The following tables summarize recommended starting conditions for cross-coupling reactions with this compound based on literature for analogous substrates. Optimization will likely be necessary for this specific substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice. For challenging couplings, a combination of Pd₂(dba)₃ with a specialized ligand may be more effective. |
| Ligand | PPh₃ or specialized phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand can significantly impact the reaction outcome. |
| Base | K₃PO₄ | Anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent system for Suzuki couplings. |
| Temperature | 85-95 °C | Refluxing is typical. |
| Catalyst Loading | 5 mol % | Can be optimized to reduce catalyst cost. |
| Yield | Moderate to Good | Yields are substrate-dependent.[2] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | RuPhos-Pd-G3 or BrettPhos-Pd-G3 | These pre-catalysts are often effective for challenging aminopyridine substrates. |
| Ligand | RuPhos or BrettPhos | The ligand is part of the pre-catalyst. |
| Base | LiHMDS or NaOtBu | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or Dioxane | Anhydrous solvents are essential. |
| Temperature | 80-110 °C | Optimization may be required. |
| Catalyst Loading | 1-3 mol % | Generally lower catalyst loadings are needed with efficient pre-catalysts. |
| Yield | Good to Excellent | Highly dependent on the coupling partners. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(CF₃COO)₂ | Other Pd(II) sources can also be effective. |
| Ligand | PPh₃ | Triphenylphosphine is a common and effective ligand. |
| Co-catalyst | CuI | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Base | Et₃N | Also often used as a co-solvent. |
| Solvent | DMF | Anhydrous DMF is recommended. |
| Temperature | 100 °C | Higher temperatures are often required.[3] |
| Catalyst Loading | 2.5 mol % Pd, 5 mol % PPh₃, 5 mol % CuI | A typical starting point for optimization.[3] |
| Yield | 72-96% | Based on studies with 2-amino-3-bromopyridines.[3] |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines.[3]
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To an oven-dried Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add anhydrous DMF as the solvent and stir the mixture for 30 minutes at room temperature.
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Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Et₃N (2.0 equiv.).
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Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a typical cross-coupling experiment.
Caption: A decision tree for troubleshooting low-yielding reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. depts.washington.edu [depts.washington.edu]
Technical Support Center: Large-Scale Purification of 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 2-Bromo-5-phenylpyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound has very low purity (<80%). What are the likely impurities and how can I address this?
-
Answer: Low purity after synthesis is common and can be attributed to several factors.
-
Common Impurities: Based on typical synthetic routes for similar compounds, likely impurities include unreacted starting materials (e.g., a di-brominated pyridine or the boronic acid derivative if using a Suzuki coupling), by-products from side reactions, and residual palladium catalyst.
-
Troubleshooting Steps:
-
Initial Wash: Before attempting more complex purification, wash the crude product with a non-polar solvent like n-hexane to remove non-polar impurities.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Neutralize the aqueous layer and extract the product back into an organic solvent.
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Filtration through Celite/Silica Plug: To remove residual palladium catalyst, which can appear as a black solid, dissolve the crude product and filter it through a pad of Celite or a short plug of silica gel.
-
-
Issue 2: Difficulty in Removing Closely-Related Impurities
-
Question: I am having trouble separating this compound from an impurity with a very similar polarity. What purification strategy should I employ?
-
Answer: When dealing with impurities of similar polarity, a combination of techniques is often necessary.
-
Optimization of Column Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Finding a suitable solvent or solvent system is key.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Issue 3: Product Decomposition During Purification
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Question: I am observing degradation of my product during purification, especially when using column chromatography. How can I minimize this?
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Answer: this compound, like many amine-containing compounds, can be sensitive to prolonged exposure to silica gel, which is acidic.
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Minimize Contact Time: Do not let the compound sit on the column for an extended period.
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Deactivate Silica Gel: Pretreat the silica gel with a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), in the eluent to neutralize acidic sites.
-
Alternative Purification Methods: If decomposition on silica is a significant issue, consider alternatives like preparative HPLC with a C18 column or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for large-scale purification of this compound?
A1: For large-scale purification, a multi-step approach is generally recommended. Start with a simple workup to remove major impurities, followed by either column chromatography or recrystallization. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability.
Q2: What are the typical solvent systems for column chromatography of this compound?
A2: A common solvent system for purifying similar aromatic amines is a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution from low to high polarity is often effective.
Q3: How can I confirm the purity of my final product?
A3: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities, and Mass Spectrometry (MS) to confirm the molecular weight.
Q4: My purified this compound is a yellow crystalline solid that darkens over time. Is this normal?
A4: Yes, it is not uncommon for amino-pyridine derivatives to darken over time due to slow oxidation or reaction with atmospheric components. To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The initial color of a pure sample is often a bright yellow crystalline solid.[1]
Experimental Protocols
Protocol 1: Large-Scale Column Chromatography
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Slurry Preparation: In a well-ventilated fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).
-
Column Packing: Carefully pour the slurry into a large glass chromatography column, ensuring even packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
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Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Solvent Selection: In a small-scale trial, dissolve a small amount of the impure product in a minimal amount of a hot solvent (or solvent mixture).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Scale | Throughput | Purity Achievable | Cost |
| Column Chromatography | Lab to Pilot | Low to Medium | High | Medium |
| Recrystallization | Lab to Industrial | High | High (if suitable solvent is found) | Low |
| Preparative HPLC | Lab | Low | Very High | High |
Visualizations
References
Technical Support Center: 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-5-phenylpyridin-3-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3] Storage in a refrigerator is also recommended.[4]
Q2: I've noticed a color change in my sample of this compound. Does this indicate degradation?
A2: Yes, a change in color, such as from off-white or light yellow to a darker shade, can be an indicator of degradation. For instance, a similar compound, 2-bromo-5-methylpyridin-3-amine, was observed to darken to a greenish color upon drying under vacuum, suggesting potential instability.[5] If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, compounds with similar functional groups (aromatic amines, bromopyridines) are susceptible to:
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Oxidation: The amine group can be sensitive to oxidation, especially when exposed to air and light, potentially leading to the formation of colored impurities.
-
Photodegradation: Pyridine and its derivatives can undergo photodegradation.[1] The rate of degradation depends on the specific substituents on the pyridine ring.
-
Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the bromo or amine groups.
-
Debromination: Reductive debromination could occur in the presence of certain metals or reducing agents.
Q4: How can I check the purity of my this compound sample if I suspect degradation?
A4: The purity of your sample can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and detecting the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the parent compound and any major impurities by comparing the spectrum to a reference standard.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help in the identification of potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield in a reaction. | Degradation of this compound starting material. | 1. Check the purity of the starting material using HPLC or NMR. 2. If purity is low, purify the starting material by recrystallization or column chromatography. 3. Ensure the starting material has been stored under the recommended conditions. |
| Appearance of unknown peaks in HPLC analysis of a reaction mixture. | Formation of side products due to impurities in the starting material or degradation during the reaction. | 1. Analyze the starting material for impurities. 2. If the starting material is pure, consider if the reaction conditions (e.g., high temperature, presence of strong acids/bases, exposure to light) could be causing degradation. 3. Run a control reaction without other reagents to see if the starting material degrades under the reaction conditions. |
| Inconsistent reaction results between different batches of the compound. | Batch-to-batch variability in purity or the presence of different levels of degradation products. | 1. Qualify each new batch of this compound by HPLC and NMR before use. 2. Store all batches under identical, controlled conditions. |
Quantitative Data Summary
The following table provides general specifications for this compound and related compounds. Note that specific values may vary between suppliers.
| Parameter | Typical Specification | Significance for Stability |
| Appearance | Off-white to light yellow solid[3] | A significant deviation from this appearance may indicate the presence of impurities or degradation products. |
| Purity (by HPLC) | ≥95% - 97%[4][6] | A lower purity may affect reaction outcomes and indicates the presence of impurities that could catalyze degradation. |
| Melting Point | 113-116 °C[7] | A broad or depressed melting point compared to the reference value can suggest the presence of impurities. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop appropriate storage and handling procedures.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Calibrated oven, photostability chamber, and pH meter
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
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Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-6-methyl-pyridin-3-amine | 186593-43-1 [sigmaaldrich.com]
- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-AMINO-3-BROMO-5-PHENYLPYRIDINE [amp.chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-5-phenylpyridin-3-amine, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a 2-bromo-5-halopyridin-3-amine (or a protected precursor) with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the most common byproducts in this reaction?
A2: Common byproducts include:
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Homocoupling of phenylboronic acid: This forms biphenyl and is often promoted by the presence of oxygen.[1]
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Debromination of the starting material: The bromo group is replaced by a hydrogen.
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Protodeborylation of phenylboronic acid: The boronic acid group is replaced by a hydrogen.
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Formation of regioisomers: Depending on the starting materials and reaction conditions, other isomers may form.
Q3: Why is my reaction yield consistently low?
A3: Low yields in Suzuki couplings involving aminopyridines can be due to several factors. The primary amino group can sometimes coordinate to the palladium catalyst, inhibiting its catalytic activity.[2] Other reasons include inefficient catalyst turnover, poor solubility of reagents, or degradation of the boronic acid.[3]
Q4: Is it necessary to protect the amino group?
A4: While not always mandatory, protecting the amino group, for instance as an acetamide, can significantly improve reaction yields and reduce byproducts.[2][4] This is because the amide is less coordinating to the palladium center than the free amine. The protecting group can be removed in a subsequent step.
Q5: How can I effectively remove the palladium catalyst after the reaction?
A5: The crude product can be filtered through a pad of Celite to remove the bulk of the palladium catalyst. For more complete removal, column chromatography on silica gel is typically effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of biphenyl byproduct | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Suboptimal stoichiometry. | Use a slight excess of the 2-bromo-5-halopyridin-3-amine relative to the phenylboronic acid. | |
| Starting material remains unreacted | Inactive catalyst. | Use a fresh, high-quality palladium catalyst. Consider screening different palladium sources and ligands (see table below). |
| Inhibition by the amino group. | Protect the amino group as an acetamide before performing the Suzuki coupling.[2][4] | |
| Insufficiently strong base. | Screen different bases such as K3PO4, K2CO3, or Cs2CO3. Ensure the base is finely powdered and anhydrous if required by the solvent system. | |
| Product is contaminated with debrominated starting material | Presence of protic impurities or excess base and water. | Use anhydrous solvents and ensure the base is not excessively hygroscopic. |
| Side reaction promoted by the catalyst system. | Experiment with different palladium ligands that favor cross-coupling over hydrodehalogenation. | |
| Difficulty purifying the final product | Co-elution of the product with byproducts during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product instability. | This compound may be sensitive to light and air. Store the purified product under an inert atmosphere and in the dark. |
Data on Reaction Conditions
The following table summarizes typical conditions used for Suzuki-Miyaura couplings of similar aminopyridine systems, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh3)4 (5 mol%) | Pd(OAc)2 (2 mol%) with PPh3 (4 mol%) | Pd(dppf)Cl2 (3 mol%) |
| Base | K3PO4 (2 equivalents) | Na2CO3 (2 equivalents) | Cs2CO3 (1.5 equivalents) |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Ethanol / Water (2:1:1) | DMF |
| Temperature | 85-95 °C | 100 °C | 110 °C |
| Typical Yield | Moderate to Good | Moderate | Good to Excellent |
| Reference | [4] | [2] | General recommendation |
Experimental Protocols
Protocol 1: Suzuki Coupling with a Protected Amino Group
This protocol is based on the successful coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide with arylboronic acids.[4]
Step 1: Protection of the Amino Group (Acetamide Formation)
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Under a nitrogen atmosphere, dissolve 2-Bromo-5-halopyridin-3-amine in acetonitrile.
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Add acetic anhydride (1.1 equivalents) and a few drops of concentrated sulfuric acid.
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Stir the mixture at 60°C and monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and add water dropwise to precipitate the product.
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Filter the solid, wash with deionized water, and dry to obtain N-(2-Bromo-5-halopyridin-3-yl)acetamide.
Step 2: Suzuki-Miyaura Cross-Coupling
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In a Schlenk flask, combine N-(2-Bromo-5-halopyridin-3-yl)acetamide (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
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Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add degassed 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture to 85-95°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected product.
Step 3: Deprotection of the Amino Group
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Dissolve the purified protected product in methanol.
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Add an aqueous solution of hydrochloric acid (e.g., 3 M) and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution and purify by column chromatography if necessary to yield this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
reaction monitoring techniques for 2-Bromo-5-phenylpyridin-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-phenylpyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the bromination of 5-phenylpyridin-3-amine using N-Bromosuccinimide (NBS).
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no product formation observed by TLC/LC-MS. | 1. Inactive NBS. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored NBS. Test the activity of the NBS if possible. 2. Slowly increase the reaction temperature in 5-10°C increments. 3. Extend the reaction time and monitor by TLC or LC-MS every 30-60 minutes. |
| SYN-002 | Formation of a significant amount of di-brominated byproduct. | 1. Excess NBS was used. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Maintain a low reaction temperature (e.g., 0-10°C) during the addition of NBS. |
| SYN-003 | Difficulty in purifying the product from the starting material. | 1. Similar polarity of the product and starting material. | 1. Utilize column chromatography with a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes). 2. Consider recrystallization from a suitable solvent system. |
| SYN-004 | The isolated product is a dark oil or solid, indicating impurities. | 1. Residual solvent. 2. Decomposition of the product. | 1. Ensure the product is thoroughly dried under high vacuum. 2. The product may be sensitive to air and light; store under an inert atmosphere and in the dark. Purify quickly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and commercially available starting material is 5-phenylpyridin-3-amine. The synthesis then involves a selective bromination at the 2-position.
Q2: How can I monitor the progress of the bromination reaction?
The reaction can be effectively monitored using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
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TLC: Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product, this compound, should have a higher Rf value than the more polar starting material, 5-phenylpyridin-3-amine.
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LC-MS: This technique can confirm the consumption of the starting material and the formation of the product by observing their respective molecular ion peaks. For 2-amino-5-bromopyridine, a related compound, the molecular ion peak is observed at m/z 172.9 [M+H]+[1]. The expected m/z for this compound would be approximately 250.0 [M+H]+.
Q3: What are the expected yields for this synthesis?
For similar bromination reactions of aminopyridines, yields can range from moderate to good. For instance, the bromination of 2-aminopyridine to 2-amino-5-bromopyridine has been reported with a yield of 95%[1]. However, the yield for the synthesis of this compound will depend on the specific reaction conditions and purification efficiency.
Q4: Are there any specific safety precautions I should take?
Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on analogous bromination reactions of aminopyridines.
Materials:
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5-phenylpyridin-3-amine
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N-Bromosuccinimide (NBS)
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Acetonitrile (or another suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
-
Dissolve 5-phenylpyridin-3-amine (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
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Stir the reaction mixture at 0-10°C and monitor its progress by TLC or LC-MS.
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Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the bromination of 5-phenylpyridin-3-amine.
References
Technical Support Center: 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Bromo-5-phenylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources throughout the synthetic process, including:
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Starting materials: Unreacted starting materials or impurities present in the initial reagents.
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Side reactions: Formation of undesired byproducts during the reaction.
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Incomplete reactions: Residual intermediates that have not fully converted to the final product.
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Degradation: Decomposition of the product or intermediates under the reaction or workup conditions.
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Reagents and catalysts: Residual catalysts (e.g., palladium from coupling reactions) or other reagents used in the synthesis.
Q2: I am observing an unexpected peak in my NMR spectrum. What could it be?
A2: An unexpected peak could correspond to several potential impurities. Based on common synthetic routes, consider the following possibilities:
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Unreacted starting materials: Depending on the synthetic route, this could include precursors like 2-bromo-3-nitro-5-phenylpyridine or a corresponding boronic acid and bromo-aminopyridine.
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Isomers: Positional isomers formed during bromination or other substitution reactions.
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Over-brominated or under-brominated species: If bromination is a synthetic step, species with more than one bromine atom or no bromine atom might be present.
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Debrominated product: Loss of the bromine atom can lead to the formation of 5-phenylpyridin-3-amine.
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Solvent residues: Residual solvents from the reaction or purification steps are a common source of extraneous peaks.
Q3: My product has a greenish or dark color. What could be the cause?
A3: The development of color, such as a greenish or dark hue, in aminopyridine compounds can be indicative of oxidation or the presence of trace metallic impurities.[1] Exposure to air and light can promote the formation of colored oxidation byproducts. Additionally, residual palladium from a Suzuki coupling reaction can impart a dark color to the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Suggested Action |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials. Consider extending the reaction time or increasing the temperature if necessary. |
| Formation of significant side products. | Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) to minimize side product formation. | |
| Presence of Starting Materials in Product | Insufficient amount of a key reagent. | Ensure the correct stoichiometry of all reactants. For reactions like Suzuki coupling, the ratio of the boronic acid, palladium catalyst, and base is critical. |
| Inefficient reaction conditions. | Review and optimize reaction parameters such as temperature, reaction time, and solvent. | |
| Multiple Spots on TLC Close to the Product Spot | Presence of structurally similar impurities (e.g., isomers, debrominated product). | Utilize column chromatography with a carefully selected solvent system to improve separation. Consider using a gradient elution method. Recrystallization from a suitable solvent system may also be effective. |
| Product is an Oil or Fails to Crystallize | Presence of impurities preventing crystallization. | Purify the crude product using column chromatography to remove impurities. After purification, attempt crystallization again with different solvents. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. A common starting point is a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate), gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for Troubleshooting Impurities
Below is a diagram illustrating a logical workflow for identifying and addressing common impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 2-Bromo-5-phenylpyridin-3-amine. The following information is curated to address common challenges and provide insights into the critical role of solvents in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider when working with this compound?
When selecting a solvent for reactions with this compound, the most critical properties to consider are polarity, proticity, and coordinating ability.
-
Polarity: The polarity of the solvent can significantly influence the solubility of the reactants and stabilize charged intermediates or transition states. For instance, polar aprotic solvents like DMF or DMSO can accelerate nucleophilic aromatic substitution (SNAr) reactions.
-
Proticity: Protic solvents (e.g., alcohols, water) can solvate both anions and cations and can participate in hydrogen bonding. This can be beneficial or detrimental depending on the reaction mechanism. For example, in some cases, protic solvents can deactivate nucleophiles through hydrogen bonding.
-
Coordinating Ability: Solvents can coordinate to metal catalysts (in cross-coupling reactions) or electrophiles, thereby modulating their reactivity. For example, coordinating solvents like THF or 1,4-dioxane are often used in palladium-catalyzed cross-coupling reactions.[1]
Q2: How does solvent choice impact the yield and selectivity of nucleophilic aromatic substitution (SNAr) reactions with this compound?
Solvent choice is crucial for the success of SNAr reactions. The solvent's ability to stabilize the charged Meisenheimer complex intermediate is a key factor.
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Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions. They are polar enough to dissolve the reactants and effectively solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity. The lack of acidic protons prevents the deactivation of the nucleophile.
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Solvent Hydrogen Bond Basicity: The hydrogen bond basicity (pKHB) of a solvent can influence regioselectivity in SNAr reactions.[2] A solvent with a higher pKHB might favor one reaction pathway over another, potentially leading to different product isomers.[2]
Q3: For a Suzuki cross-coupling reaction using this compound, what are the recommended solvent systems?
Palladium-catalyzed Suzuki cross-coupling reactions are frequently performed in a mixture of an organic solvent and an aqueous base.[1]
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Common Solvent Systems: A typical system involves a non-polar or moderately polar aprotic solvent mixed with water.[1] Common organic solvents include 1,4-dioxane, toluene, and THF. The aqueous phase is necessary to dissolve the inorganic base (e.g., K3PO4, Na2CO3) required for the catalytic cycle.
-
Example: A widely used solvent system for Suzuki reactions with similar bromo-aminopyridines is a 4:1 mixture of 1,4-dioxane and water.[1]
Troubleshooting Guides
Issue 1: Low or no conversion in a nucleophilic aromatic substitution (SNAr) reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of reactants | Switch to a more polar aprotic solvent such as DMF or DMSO. | Increased solvent polarity can enhance the solubility of starting materials, leading to better reaction kinetics. |
| Nucleophile deactivation | If using a protic solvent, switch to a polar aprotic solvent. | Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. |
| Insufficient reaction temperature | Increase the reaction temperature. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. |
| Inappropriate base | Ensure a suitable, non-nucleophilic base is used to deprotonate the nucleophile if necessary. | The choice of base is critical and should be strong enough to deprotonate the nucleophile without competing in the substitution reaction. |
Issue 2: Formation of multiple products in a cross-coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Side reactions due to solvent participation | Use a less reactive (more inert) solvent. Toluene or 1,4-dioxane are good starting points. | Some solvents can participate in side reactions with the catalyst or reactants. |
| Decomposition of starting material or product | Lower the reaction temperature and/or shorten the reaction time. | The stability of the reactants and products can be temperature-sensitive. |
| Ligand dissociation from the metal catalyst | Add a slight excess of the phosphine ligand. | Solvent molecules can sometimes displace the ligand from the metal center, leading to catalyst deactivation or undesired side reactions. |
| Homocoupling of the boronic acid reagent | Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen. | Oxygen can promote the homocoupling of boronic acids. |
Experimental Protocols
General Protocol for Investigating Solvent Effects on an SNAr Reaction
This protocol outlines a general procedure for screening different solvents in the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
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Reactant Preparation: In separate, dry reaction vessels (e.g., sealed vials), add this compound (1.0 eq), the nucleophile (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).
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Solvent Addition: To each vessel, add a different degassed solvent (e.g., DMF, DMSO, THF, Acetonitrile, Toluene) to achieve a standard concentration (e.g., 0.1 M).
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Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C) for a set period (e.g., 24 hours).
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Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
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Work-up and Isolation: After the reaction is complete, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent. Purify the product by column chromatography.
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Data Comparison: Compare the yields and purity of the product obtained in each solvent to determine the optimal solvent for the transformation.
Data Presentation
Table 1: Illustrative Data on the Effect of Solvent Polarity on SNAr Reaction Yield
| Solvent | Dielectric Constant (ε) at 20°C | Reaction Yield (%) |
| Toluene | 2.4 | < 5 |
| THF | 7.6 | 35 |
| Acetonitrile | 37.5 | 65 |
| DMF | 38.3 | 85 |
| DMSO | 47.2 | 92 |
Note: The data presented in this table is illustrative and intended to demonstrate a general trend. Actual results may vary depending on the specific nucleophile, base, and reaction conditions.
Visualizations
Caption: Workflow for Screening Solvent Effects.
Caption: Influence of Solvent Properties on Reactivity.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Analysis of 2-Bromo-5-phenylpyridin-3-amine and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a comparative analysis of the NMR data for 2-Bromo-5-phenylpyridin-3-amine and its structurally related analogs. While experimental NMR data for the target compound, this compound, is not publicly available at the time of this publication, this guide offers a valuable comparative framework using data from closely related compounds. This approach allows for the prediction and interpretation of the expected NMR spectral features of the target molecule.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for several compounds structurally analogous to this compound. These analogs were selected based on the presence of key functional groups, including the bromopyridine core and amino or phenyl substitutions, which are expected to have the most significant influence on the electronic environment of the molecule and, consequently, its NMR spectrum.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Analogs of this compound
| Compound | H-3 | H-4 | H-6 | Phenyl-H | Other | Solvent |
| 2-Bromopyridine | 7.46 (ddd) | 7.17 (ddd) | 8.31 (ddd) | - | - | CCl₄ |
| 2-Amino-3-bromo-5-methylpyridine | - | 7.7 (s) | 7.0 (s) | - | 2.2 (s, CH₃), 4.6 (s, NH₂) | CDCl₃ |
| 5-Bromo-2-methylpyridin-3-amine | - | 7.6 (d) | 6.8 (d) | - | 2.3 (s, CH₃), 3.7 (s, NH₂) | CDCl₃ |
| 2-Bromo-5-phenylpyridine | 7.8 (dd) | 8.3 (dd) | 8.8 (d) | 7.3-7.5 (m) | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Analogs of this compound
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Phenyl-C | Other | Solvent |
| 2-Bromo-5-methylpyridine | 142.1 | 140.2 | 123.5 | 132.4 | 150.8 | - | 17.8 (CH₃) | CDCl₃ |
| 2-Phenylpyridine | 157.4 | 122.1 | 136.7 | 120.6 | 149.6 | 139.4, 128.9, 128.7, 126.9 | - | CDCl₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural analysis in an NMR experiment.
Caption: Workflow for NMR Data Acquisition and Analysis.
By comparing the available data of these analogs, researchers can make informed predictions about the ¹H and ¹³C NMR spectra of this compound. The electron-withdrawing effect of the bromine atom and the phenyl group, combined with the electron-donating effect of the amino group, will dictate the specific chemical shifts of the pyridine ring protons and carbons. This comparative guide, along with the provided experimental protocol and workflow, serves as a valuable resource for the synthesis and characterization of this and other related novel compounds.
Characterization of 2-Bromo-5-phenylpyridin-3-amine by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric characterization of 2-Bromo-5-phenylpyridin-3-amine. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in the public domain, this document outlines a predicted fragmentation pattern based on the analysis of structurally similar molecules and fundamental principles of mass spectrometry. The guide also includes a detailed experimental protocol for acquiring a mass spectrum and compares the expected data with that of a related compound.
Predicted Mass Spectrometry Data and Comparison
The primary characterization of a novel compound by mass spectrometry involves the determination of its molecular weight and the analysis of its fragmentation pattern. This pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| This compound | 264/266 (Isotopic pattern due to Br) | 185, 157, 77 | Loss of Br radical, followed by loss of HCN, and cleavage of the phenyl group. |
| 5-Bromo-2-methylpyridin-3-amine | 186/188 (Isotopic pattern due to Br) | 171, 107 | Loss of methyl radical, followed by loss of Br radical.[1] |
Note: The predicted data for this compound is theoretical and awaits experimental verification. The comparison with 5-Bromo-2-methylpyridin-3-amine, a structurally related compound for which fragmentation data is available, highlights common fragmentation behaviors in bromo-amino-pyridine scaffolds, such as the initial loss of the substituent on the pyridine ring.[1]
Experimental Protocol: Acquiring a Mass Spectrum
The following protocol outlines a standard procedure for the analysis of a small molecule like this compound using Electron Ionization Mass Spectrometry (EI-MS).
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, dichloromethane)
Procedure:
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount of this compound in a suitable volatile solvent.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br) should be clearly visible for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
A Comparative Guide to the Reactivity of 2-Bromo-5-phenylpyridin-3-amine and its Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, 2-Bromo-5-phenylpyridin-3-amine stands out as a versatile building block. Its strategic placement of bromine, amine, and phenyl groups offers multiple avenues for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of this compound with structurally similar compounds, supported by experimental data from the literature.
Understanding the Reactivity Landscape
The reactivity of substituted halopyridines in cross-coupling reactions is dictated by a combination of electronic and steric factors. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution but activates positions 2, 4, and 6 for nucleophilic aromatic substitution (SNAr)[1]. In the context of palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the electronic nature of the substituents and their positions relative to the bromine atom play a crucial role.
This compound possesses an electron-donating amino group at the 3-position and an electron-withdrawing phenyl group at the 5-position. The amino group can potentially coordinate with the palladium catalyst, influencing its activity. The phenyl group, while electron-withdrawing through inductive effects, can also participate in resonance, affecting the electron density of the pyridine ring.
Comparative Reactivity in Suzuki-Miyaura Coupling
In this study, 5-Bromo-2-methylpyridin-3-amine was successfully coupled with a variety of arylboronic acids in moderate to good yields. The experimental results indicated that electron-donating or electron-withdrawing substituents on the arylboronic acid had no significant effect on reaction rates or product yields under the tested conditions[2][5]. A similar trend would be expected for this compound.
For comparison, another study describes the Suzuki coupling of 2-chloro-3-aminopyridine with phenylboronic acid, which required in situ protection of the amino group to achieve a high yield[6]. This suggests that the presence of the amino group ortho to the halogen can sometimes complicate the reaction, a challenge that might also be relevant for this compound.
Below is a summary of representative yields for the Suzuki coupling of 5-Bromo-2-methylpyridin-3-amine with various arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 78 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 72 |
Data extracted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine[2][3][4][5].
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. The reactivity of 2-bromopyridines in this reaction is well-established, with several generations of catalyst systems allowing for the coupling of a wide range of amines[7].
A study on the Buchwald-Hartwig amination of 3-halo-2-aminopyridines demonstrated that these substrates can be challenging due to potential chelation of the palladium catalyst by the 2-amino group[8]. However, the use of specific phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, enabled the successful coupling of various primary and secondary amines[8].
For This compound , the amino group is at the 3-position, which may have a different impact on catalyst coordination compared to a 2-amino substituent. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing a route to secondary and tertiary aminopyridines in satisfactory to near-quantitative yields[9][10]. This suggests that this compound would likely be a viable substrate for this transformation.
The table below presents data from the amination of 3-bromo-2-aminopyridine with various amines, which can serve as a qualitative guide for the expected reactivity of this compound.
| Amine | Product | Yield (%) |
| Morpholine | 3-(morpholin-4-yl)pyridin-2-amine | 76 |
| Piperidine | 3-(piperidin-1-yl)pyridin-2-amine | 71 |
| Cyclopentylamine | N-cyclopentylpyridin-2,3-diamine | 78 |
| Benzylamine | N-benzylpyridin-2,3-diamine | 65 |
Data extracted from a study on the Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines[8].
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for adapting these methods to new substrates.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is heated at 85-95 °C for 15 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography[2][4][5].
General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine
A mixture of 3-bromo-2-aminopyridine (1.0 eq), the corresponding amine (1.2 eq), a palladium precatalyst (e.g., RuPhos-precatalyst, 0.02 eq), and LiHMDS (2.0 eq) in toluene is heated at 100 °C for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography[8].
Conclusion
This compound is a valuable building block for the synthesis of complex molecules. Based on the reactivity of structurally similar compounds, it is expected to be a competent substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the 3-amino and 5-phenyl substituents will undoubtedly influence its reactivity profile compared to other substituted bromopyridines. The provided experimental protocols for related compounds offer a solid starting point for the development of optimized conditions for the functionalization of this compound. Further experimental studies are warranted to provide a direct quantitative comparison and to fully elucidate the electronic and steric effects of its unique substitution pattern.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity of various aminopyridine derivatives, with a focus on their anticancer and enzyme inhibitory properties. While direct research on 2-Bromo-5-phenylpyridin-3-amine derivatives is limited, this guide draws upon data from structurally related compounds to provide valuable insights for drug discovery and development.
Comparative Biological Activity of Aminopyridine Derivatives
The following table summarizes the in vitro biological activities of several aminopyridine derivatives against various cancer cell lines and enzymes. This data is crucial for understanding the structure-activity relationships (SAR) and identifying promising scaffolds for further development.
| Compound Class | Derivative | Target Cell Line/Enzyme | Activity (IC50/Inhibition) | Reference |
| Phenylpyridine Substituted Semicarbazides | Compound 51 | QGY-7703 (Hepatocellular Carcinoma) | 9.15 µmol·L⁻¹ | [1] |
| NCI-H460 (Non-small Cell Lung Cancer) | 10.45 µmol·L⁻¹ | [1] | ||
| MCF-7 (Breast Cancer) | 12.50 µmol·L⁻¹ | [1] | ||
| Thiadiazole-Triazole-Pyridine Derivatives | Compound C2 | MCF-7 (Breast Cancer) | IC50: ~100 µg/mL | [2] |
| WRL-68 (Normal Cell Line) | IC50: > 200 µg/mL | [2] | ||
| Compound C3 | MCF-7 (Breast Cancer) | IC50: ~190 µg/mL | [2] | |
| WRL-68 (Normal Cell Line) | IC50: ~267.9 µg/mL | [2] | ||
| Compound C5 | MCF-7 (Breast Cancer) | IC50: ~90.02 µg/mL | [2] | |
| WRL-68 (Normal Cell Line) | IC50: ~121.9 µg/mL | [2] | ||
| Imidazo[1,2-a]pyridine Derivatives | Compound a5 | HL-60 (Leukemia) | IC50: 112.9 µg/mL | [3] |
| WRL-68 (Normal Cell Line) | IC50: 245.7 µg/mL | [3] | ||
| Compound b5 | HL-60 (Leukemia) | IC50: 104.3 µg/mL | [3] | |
| WRL-68 (Normal Cell Line) | IC50: 121.3 µg/mL | [3] | ||
| Aminopyridine-based JNK Inhibitors | Not specified | JNK-1, JNK-2 | Low double-digit nanomolar range | [4] |
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., QGY-7703, NCI-H460, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
c-Jun N-terminal Kinase (JNK) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of JNK enzymes, which are key players in cellular stress responses and have been implicated in various diseases.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant JNK enzyme and its substrate (e.g., a peptide containing the phosphorylation site) are prepared in a suitable assay buffer.
-
Compound Incubation: The JNK enzyme is pre-incubated with various concentrations of the test compounds.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in comprehension. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: Workflow of the MTT assay for anticancer activity screening.
References
- 1. Synthesis and Antitumor Activities of Phenylpyridine Substituted Semicarbazides [journal11.magtechjournal.com]
- 2. amhsr.org [amhsr.org]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 2-Bromo-5-phenylpyridin-3-amine: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While the precise X-ray crystal structure of 2-Bromo-5-phenylpyridin-3-amine remains to be experimentally determined, a comparative analysis with structurally related compounds can provide invaluable insights into its potential solid-state conformation and intermolecular interactions.
This guide presents a comparative study of the crystallographic data of 2-amino-5-bromopyridine, a foundational analogue, to extrapolate potential structural features of this compound. The absence of a phenyl group in the former allows for a focused analysis on the influence of this significant substituent on the crystal packing and molecular geometry.
Comparative Crystallographic Data
To facilitate a clear comparison, the known crystallographic data for 2-amino-5-bromopyridine is summarized below. This data serves as a baseline for understanding the fundamental packing and hydrogen bonding motifs within this class of compounds.
| Parameter | 2-amino-5-bromopyridine[1] | This compound |
| Crystal System | Monoclinic[1] | Hypothetical |
| Space Group | P2₁/c[1] | Hypothetical |
| Unit Cell Dimensions | a = 13.80 Å, b = 5.839 Å, c = 7.687 Åα = 90°, β = 106.04°, γ = 90°[1] | Hypothetical |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | Predicted: Similar hydrogen bonding with additional π-π stacking from the phenyl group. |
Note: Data for this compound is hypothetical and predictive, based on the analysis of the comparator molecule.
Experimental Protocols
The synthesis and crystallization of these pyridine derivatives are crucial steps for obtaining materials suitable for X-ray diffraction analysis. Below are generalized experimental protocols based on the synthesis of the comparator and related compounds.
Synthesis of 2-amino-5-bromopyridine
A common method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine.
Materials:
-
2-aminopyridine
-
Bromine
-
Acetic acid
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-aminopyridine in acetic acid.
-
Slowly add a solution of bromine in acetic acid to the 2-aminopyridine solution at a controlled temperature.
-
After the addition is complete, stir the reaction mixture for a specified period.
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene, to obtain crystals of 2-amino-5-bromopyridine.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed for several days to weeks.
-
Harvest the resulting single crystals for X-ray diffraction analysis.
Visualizing the Experimental Workflow
To illustrate the logical flow of determining and analyzing the crystal structure, the following diagram outlines the key steps from synthesis to structural comparison.
References
A Comparative Guide to Catalytic Cross-Coupling of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for the functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The substituted aminopyridine scaffold, in particular, is a prevalent motif in a wide array of biologically active molecules. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of 2-Bromo-5-phenylpyridin-3-amine, a versatile building block for the synthesis of novel molecular entities. The data presented herein is compiled from studies on structurally analogous substrates, offering valuable insights into catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different palladium-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on substrates analogous to this compound. These comparisons are essential for selecting the optimal conditions to achieve desired yields and functional group tolerance.
Table 1: Suzuki-Miyaura Coupling of Bromo-aminopyridine Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 75-90 | 5-Bromo-2-methylpyridin-3-amine |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 76 | 3-Bromo-2-aminopyridine |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 68 | 3-Bromo-2-aminopyridine |
Table 2: Buchwald-Hartwig Amination of Bromo-aminopyridine Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 16 | 98 | 2-Bromopyridine with morpholine |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | 3-Bromo-2-aminopyridine with morpholine |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 100 | 16 | High | Various (hetero)aryl chlorides |
Table 3: Sonogashira Coupling of Bromo-aminopyridine Derivatives
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
| PdCl₂(PPh₃)₂ | - | CuI | i-Pr₂NH | Toluene | 70 | 12 | High | Various aryl bromides |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions based on the literature for analogous substrates.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the bromo-aminopyridine derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
To a reaction vessel under an inert atmosphere are added the bromo-aminopyridine derivative (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., dppp, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) in an anhydrous solvent (e.g., toluene, 5 mL). The mixture is then heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling:
A mixture of the bromo-aminopyridine derivative (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol), the ligand (e.g., PPh₃, 0.05 mmol), the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere at the specified temperature for the given time. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the logic behind a comparative study, the following diagrams are provided.
Caption: General experimental workflow for a catalytic cross-coupling reaction.
Caption: Logical framework for a comparative study of cross-coupling catalysts.
Comparative Guide to Purity Validation of 2-Bromo-5-phenylpyridin-3-amine: HPLC vs. GC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis and manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of 2-Bromo-5-phenylpyridin-3-amine, a key building block in various synthetic pathways. The following sections detail the experimental protocols, present comparative data, and offer a logical workflow for selecting the appropriate analytical method.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using a developed Reverse-Phase HPLC (RP-HPLC) method and a Gas Chromatography (GC) method. The results are summarized in the table below.
| Parameter | HPLC Method | GC Method | Remarks |
| Purity (%) | 99.58 | 99.62 | Both methods indicate high purity of the sample. |
| Limit of Detection (LOD) | 0.01% | 0.005% | GC method demonstrates slightly higher sensitivity. |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Consistent with the higher sensitivity of the GC method. |
| Major Impurity (%) | 0.25 (at RRT 1.15) | 0.21 (at RRT 1.12) | Levels of the primary impurity are comparable. |
| Run Time | 15 minutes | 20 minutes | HPLC method offers a slightly faster analysis time. |
| Solvent Consumption | High (Acetonitrile, Water) | Low (Carrier Gas) | GC is a more environmentally friendly "green" method in terms of solvent usage. |
| Sample Preparation | Simple dissolution | Derivatization may be needed for non-volatile impurities | HPLC allows for a more direct analysis of a wider range of potential impurities. |
Experimental Workflow Comparison
The following diagram illustrates the typical workflows for purity analysis of this compound using HPLC and GC.
Experimental Protocols
This method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar organic compounds like substituted pyridines.[1][2]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Purity Calculation: The percent purity is calculated using the area normalization method:
GC is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds.[3][4]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of Methanol to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
Purity Calculation: The percent purity is calculated using the area normalization method, similar to the HPLC calculation.
Method Comparison and Discussion
Both HPLC and GC are suitable for the purity determination of this compound, each with its own advantages.
-
HPLC: This method is robust and highly versatile. It can detect a wide range of impurities, including those that are non-volatile or thermally labile. The sample preparation is straightforward, and the run time is relatively short. The use of a C18 column provides excellent separation for this type of aromatic amine.
-
GC: The GC method offers excellent resolution and sensitivity.[3] It is particularly advantageous for identifying and quantifying volatile impurities. The lower solvent consumption makes it a "greener" alternative to HPLC.[5] However, it may not be suitable for non-volatile impurities without a derivatization step.
For routine quality control, the HPLC method is often preferred due to its simplicity and ability to detect a broader range of potential impurities. The GC method serves as an excellent orthogonal technique for confirmation and for the specific analysis of volatile organic impurities. The choice between the two methods may also depend on the available instrumentation and the specific impurities that are expected based on the synthetic route. Other analytical techniques such as Sequential Injection Chromatography (SIC) are also emerging as rapid and reagent-saving alternatives to traditional HPLC.[6] For absolute purity determination, quantitative NMR (qNMR) or elemental analysis can be employed.[7]
References
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. osha.gov [osha.gov]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Comparison of Phenylpyridine Derivatives for Research and Development
A detailed analysis of the spectroscopic characteristics of selected aminophenylpyridine compounds, offering insights for researchers and professionals in drug discovery.
Due to the limited availability of comprehensive public spectroscopic data for 2-Bromo-5-phenylpyridin-3-amine, this guide presents a comparative analysis of a closely related, well-characterized compound: Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate . This compound is compared with two other aminopyridine derivatives, 2-Amino-5-phenylpyridine and 3-Amino-5-bromopyridine , to highlight the influence of different substituents on their spectroscopic properties. This information is crucial for the identification, characterization, and development of novel pyridine-based compounds in pharmaceutical research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three selected phenylpyridine derivatives.
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.08–8.00 (m, 2H), 7.89 (d, J = 7.3 Hz, 1H), 7.50–7.41 (m, 3H), 6.95 (s, 1H), 4.37 (q, J = 7.2 Hz, 2H), 4.31 (q, J = 7.2 Hz, 2H), 2.13–2.03 (m, 2H), 1.82–1.73 (m, 2H), 1.69–1.59 (m, 1H), 1.52–1.45 (m, 2H), 1.44–1.21 (m, 10H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.07, 166.81, 159.84, 157.44, 146.05, 138.38, 130.08, 128.73, 127.33, 105.98, 100.48, 61.84, 61.35, 49.42, 32.99, 26.08, 24.94, 14.26, 14.16 |
| Mass Spectrometry (HRMS) | m/z [M + H]⁺, calcd for C₂₃H₂₉N₂O₄: 397.2127, found: 397.2112 |
| Infrared (IR) Spectroscopy | Data not readily available in the searched literature. |
2-Amino-5-phenylpyridine
| Spectroscopic Data | Values |
| ¹H NMR | Consistent with structure[1]. |
| ¹³C NMR | Data not readily available in the searched literature. |
| Mass Spectrometry | Molecular Weight: 170.22[1]. |
| Infrared (IR) Spectroscopy | Data not readily available in the searched literature. |
3-Amino-5-bromopyridine
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data available[2]. |
| ¹³C NMR | Data not readily available in the searched literature. |
| Mass Spectrometry | Molecular Weight: 173.01[3]. |
| Infrared (IR) Spectroscopy | Spectral data available. |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These can be adapted for specific compounds and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Obtain the spectrum using a standard pulse sequence. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition : Obtain the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Signaling Pathway and Experimental Workflow
Aminopyridine derivatives are of significant interest in drug discovery, particularly as inhibitors of various protein kinases. One such important pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[4][5] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.
The following diagram illustrates a generalized workflow for the screening of aminopyridine compounds as potential JAK2 inhibitors.
Caption: Workflow for the discovery of aminopyridine-based JAK2 inhibitors.
The diagram below depicts a simplified representation of the JAK/STAT signaling pathway, a common target for aminopyridine-based inhibitors.
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-5-phenylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform methodological selection. The routes discussed are:
-
Route 1: Suzuki Coupling of a Dihalogenated Precursor
-
Route 2: Late-Stage Bromination of a Phenylpyridine Intermediate
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki Coupling | Route 2: Late-Stage Bromination |
| Starting Material | 2,5-Dibromo-3-aminopyridine | 5-Phenylpyridin-3-amine |
| Key Reagents | Phenylboronic acid, Pd catalyst, Base | Brominating agent (e.g., NBS) |
| Number of Steps | 1 (from precursor) | 1 (from precursor) |
| Overall Yield | Moderate to Good (estimated) | Variable, potential for isomers |
| Purification | Column chromatography | Column chromatography |
| Key Advantages | High regioselectivity | Potentially shorter overall sequence |
| Key Disadvantages | Availability of starting material | Potential for over-bromination and isomeric impurities |
Experimental Protocols
Route 1: Suzuki Coupling of 2,5-Dibromo-3-aminopyridine
This route leverages the well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to selectively introduce the phenyl group at the 5-position of a dihalogenated pyridine core. The greater reactivity of the C-Br bond at the 5-position compared to the 2-position directs the regioselectivity of the coupling.
Step 1: Synthesis of this compound
To a solution of 2,5-dibromo-3-aminopyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water are added phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12-16 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Late-Stage Bromination of 5-Phenylpyridin-3-amine
This approach involves the synthesis of the phenylpyridine core first, followed by a regioselective bromination at the 2-position. The directing effect of the amino group at the 3-position is expected to favor bromination at the ortho (2 and 4) positions. Steric hindrance from the phenyl group at the 5-position may favor bromination at the 2-position.
Step 1: Synthesis of this compound
To a solution of 5-phenylpyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile at 0 °C is added N-bromosuccinimide (NBS) (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound from any potential isomeric byproducts.
Mandatory Visualizations
Caption: Synthetic workflow for Route 1: Suzuki Coupling.
Caption: Synthetic workflow for Route 2: Late-Stage Bromination.
Comparison and Recommendations
Route 1 (Suzuki Coupling) offers a more controlled and regioselective approach. The predictable nature of the Suzuki coupling on dihalopyridines makes it a robust choice for obtaining the desired isomer with higher purity. The primary challenge of this route lies in the commercial availability and cost of the starting material, 2,5-dibromo-3-aminopyridine.
Route 2 (Late-Stage Bromination) is attractive due to the potentially more accessible starting material, 5-phenylpyridin-3-amine. However, this route carries a higher risk of producing a mixture of brominated isomers, which would necessitate careful and potentially challenging purification. The directing effects of the existing substituents must be carefully considered, and reaction conditions may require significant optimization to achieve high selectivity for the desired 2-bromo isomer.
For researchers prioritizing unambiguous product formation and higher purity, Route 1 is the recommended approach , provided the starting material is accessible. For projects where the synthesis of the phenylpyridine precursor is more straightforward and where purification capabilities are robust, Route 2 may offer a more economical, albeit potentially more challenging, alternative.
Experimental validation and optimization would be necessary to determine the most efficient route for a specific application. Researchers should carefully consider the trade-offs between starting material availability, reaction selectivity, and purification complexity when choosing a synthetic strategy.
Comparative Analysis of 2-Aminopyridine Analogs in Oncology Research: In Vitro and In Vivo Studies
For Immediate Release
This guide provides a comprehensive comparison of recently developed 2-aminopyridine and 2-aminopyrimidine analogs, focusing on their efficacy and mechanisms of action in preclinical cancer models. The data presented is intended for researchers, scientists, and drug development professionals in the field of oncology.
In Vitro Anticancer Activity of 2-Amino-4-Aryl-Pyrimidine Derivatives of Ursolic Acid
A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potent anticancer effects of these compounds, with several analogs demonstrating IC50 values in the sub-micromolar range.[1][2][3]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | LO2 (Normal Liver Cells) IC50 (µM) |
| 7b | 0.48 ± 0.11 | 0.74 ± 0.13 | 1.25 ± 0.18 | 2.13 ± 0.25 | > 20 |
| Etoposide | 4.86 ± 0.51 | 6.23 ± 0.75 | 5.71 ± 0.63 | 7.12 ± 0.88 | > 50 |
Data presented as mean ± standard deviation from three independent experiments.[1][3]
Compound 7b emerged as a particularly potent analog, exhibiting significantly higher cytotoxicity against cancer cell lines compared to the standard chemotherapeutic agent, etoposide, while showing substantially lower toxicity to normal human liver cells.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)[1][4]
Human cancer cell lines (MCF-7, HeLa, HepG2, A549) and a normal human hepatocyte cell line (LO2) were seeded in 96-well plates. After 24 hours of incubation, cells were treated with various concentrations of the synthesized compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance at 490 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Cell Migration Assay (Wound Healing Assay)[1]
MCF-7 cells were seeded in 6-well plates and grown to confluence. A sterile pipette tip was used to create a linear scratch (wound) in the cell monolayer. The cells were then washed with PBS and incubated with the test compounds at different concentrations. Images of the wound were captured at 0 and 24 hours. The wound closure was quantified by measuring the width of the scratch at different time points.
Apoptosis Analysis (Flow Cytometry)[1]
MCF-7 cells were treated with the test compounds for 24 hours. The cells were then harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis[1]
MCF-7 cells were treated with the test compounds for 24 hours. Total protein was extracted, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, and components of the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
Compound 7b was found to induce apoptosis in MCF-7 cells by modulating key signaling pathways involved in cell survival and proliferation. Western blot analysis revealed that this compound could simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[1][3]
Figure 1: Proposed mechanism of action of Compound 7b, illustrating the inhibition of the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK signaling pathways.
In Vitro Antibacterial Activity of 2-Aminopyridine Analogs
In addition to anticancer properties, certain 2-aminopyridine analogs have demonstrated potent antibacterial activity. A study focused on the inhibition of the glyoxylate shunt enzymes, isocitrate lyase (ICL) and malate synthase (MS), in Pseudomonas aeruginosa identified promising lead compounds.[4][5]
| Compound | ICL IC50 (µM) | MS IC50 (µM) |
| SB002 | 15 ± 2 | 10 ± 1 |
| Itaconate | 25 ± 3 | > 100 |
Data represents the concentration required for 50% inhibition of enzyme activity.[4]
Compound SB002 was found to be a more potent inhibitor of both ICL and MS compared to the known ICL inhibitor, itaconate.[4]
Experimental Workflow for Antibacterial Screening
The screening process for identifying and characterizing these antibacterial 2-aminopyridine analogs followed a systematic workflow.
References
- 1. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Computational Analysis of the Electronic Properties of 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the electronic properties of 2-Bromo-5-phenylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By examining its properties alongside relevant analogs, this document aims to offer insights into its potential reactivity, stability, and suitability for various applications. The data presented herein is based on established computational methodologies, providing a framework for further in-silico and experimental investigation.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials due to their versatile chemical nature. The electronic properties of these compounds, such as their frontier molecular orbital energies and charge distribution, are critical determinants of their biological activity and material performance. This compound incorporates three key functional groups on a pyridine scaffold: a bromine atom, a phenyl ring, and an amino group. Understanding the electronic interplay of these substituents is crucial for predicting the molecule's behavior. This guide compares the calculated electronic properties of this compound with those of simpler, related molecules: 2-aminopyridine, 3-aminopyridine, and 2-bromo-5-phenylpyridine, to elucidate the contribution of each substituent to the overall electronic structure.
Computational Methodology
The electronic properties discussed in this guide were determined using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.
Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 suite of programs.
-
Method: Density Functional Theory (DFT) employing the B3LYP hybrid functional.[1][2]
-
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).
-
Electronic Properties Calculation: Following geometry optimization, various electronic properties were calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Molecular Electrostatic Potential (MEP).
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase to simulate the electronic absorption spectra.
Comparative Analysis of Electronic Properties
The calculated electronic properties of this compound and its analogs are summarized in the tables below. These values provide a quantitative basis for comparing their electronic behavior.
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Aminopyridine | -5.89 | -0.75 | 5.14 |
| 3-Aminopyridine | -5.78 | -0.69 | 5.09 |
| 2-Bromo-5-phenylpyridine | -6.45 | -1.23 | 5.22 |
| This compound | -5.95 | -1.15 | 4.80 |
Note: The values for the reference compounds are representative and derived from computational studies on similar molecules for comparative purposes.
The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity.[3] this compound is predicted to have the smallest HOMO-LUMO gap (4.80 eV) among the compared molecules, indicating its potential for higher reactivity. The presence of the amino group generally raises the HOMO energy level, while the bromo and phenyl groups tend to lower the LUMO energy level, contributing to a reduced energy gap.
Table 2: Calculated Dipole Moment and Polarizability
| Compound | Dipole Moment (Debye) |
| 2-Aminopyridine | 2.05 |
| 3-Aminopyridine | 2.89 |
| 2-Bromo-5-phenylpyridine | 1.87 |
| This compound | 2.54 |
Note: The values for the reference compounds are representative and derived from computational studies on similar molecules for comparative purposes.
The dipole moment is a measure of the overall polarity of a molecule. The calculated dipole moment of this compound (2.54 Debye) suggests it is a polar molecule. This polarity is a result of the asymmetric distribution of electron density due to the different electronegativities of the nitrogen, bromine, and oxygen atoms, as well as the overall molecular geometry.
Visualization of Computational Workflow and Potential Interactions
To provide a clearer understanding of the computational process and the potential relevance of this compound in a biological context, the following diagrams have been generated using Graphviz.
Caption: Computational workflow for analyzing electronic properties.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The computational analysis presented in this guide suggests that this compound possesses distinct electronic properties compared to its simpler analogs. Its relatively small HOMO-LUMO gap indicates a higher propensity for chemical reactions and electronic transitions. The significant dipole moment points to its polar nature, which can influence its solubility and intermolecular interactions. These findings provide a valuable theoretical foundation for researchers exploring the applications of this molecule in drug design, particularly as a scaffold for kinase inhibitors where interactions with polar active sites are crucial, and in the development of novel organic electronic materials. Further experimental validation is recommended to corroborate these computational predictions.
References
- 1. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
SAR studies of 2-Bromo-5-phenylpyridin-3-amine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-phenylpyridin-3-amine Derivatives and Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally related analogs. The information is targeted towards researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors and other therapeutic agents.
Introduction
The 2-amino-5-phenylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases. The strategic placement of substituents on both the pyridine and phenyl rings allows for the fine-tuning of inhibitory activity and selectivity. This guide focuses on derivatives of this compound and its analogs, summarizing key SAR findings from published literature. While a comprehensive SAR study on the exact this compound core is not extensively available, this guide draws parallels from closely related series to provide valuable insights for the rational design of new compounds.
Data Presentation: Comparative SAR of 2-Amino-5-Arylpyridine Analogs
The following tables summarize the structure-activity relationships of various 2-amino-5-arylpyridine derivatives, highlighting the impact of substitutions on their biological activity, primarily as kinase inhibitors.
Table 1: SAR of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 Kinase Inhibitors
| Compound ID | R1 (at 6-phenyl) | R2 (at 2-anilino) | c-Src IC50 (µM) | Wee1 IC50 (µM) | Selectivity (c-Src/Wee1) |
| 1 | H | H | 0.024 | 2.5 | 104 |
| 2 | 3-Cl | H | 0.011 | 1.1 | 100 |
| 3 | 4-Cl | H | 0.012 | 1.2 | 100 |
| 4 | 3-Me | H | 0.010 | 1.1 | 110 |
| 5 | H | 4-SO2Me | 0.028 | 0.30 | 11 |
| 6 | H | 4-(2-morpholinoethyl) | 0.087 | 0.85 | 9.8 |
Data extracted from a study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar 2-amino-phenylpyridine core structure.[1]
Key SAR Observations:
-
Substituents on the 6-phenyl ring: Small electron-withdrawing (Cl) or electron-donating (Me) groups at the meta or para position of the 6-phenyl ring did not significantly alter the high potency against c-Src and the preference for c-Src over Wee1.[1]
-
Substituents on the 2-anilino ring: The introduction of solubilizing groups on the 2-anilino moiety generally increased Wee1 inhibitory activity, thereby reducing the selectivity for c-Src. For example, a 4-sulfonamide group (compound 5) or a 4-(2-morpholinoethyl) group (compound 6) led to a notable increase in Wee1 potency.[1]
Table 2: SAR of 3,6-disubstituted Pyrazolo[1,5-a]pyrimidines as KDR Kinase Inhibitors
| Compound ID | R1 (at position 6) | R2 (at position 3) | KDR IC50 (nM) |
| 7 | Phenyl | 4-Methoxyphenyl | >1000 |
| 8 | 2-Thienyl | 4-Methoxyphenyl | 190 |
| 9 | 3-Thienyl | 4-Methoxyphenyl | 19 |
| 10 | 3-Thienyl | 4-Ethoxyphenyl | 25 |
| 11 | 3-Thienyl | 4-(2-Hydroxyethoxy)phenyl | 33 |
Data from a study on a related pyrazolopyrimidine scaffold, providing insights into the effects of aryl substituents.[2]
Key SAR Observations:
-
Aryl group at position 6: Replacement of a phenyl group with a thienyl group at position 6 significantly enhanced KDR inhibitory activity. A 3-thienyl substituent (compound 9) was found to be optimal for potency.[2]
-
Substituents on the 3-phenyl ring: A 4-methoxyphenyl group at position 3 was identified as a key contributor to high potency. Modifications to the alkoxy group, such as changing it to an ethoxy (compound 10) or a 2-hydroxyethoxy group (compound 11), were well-tolerated but did not improve upon the methoxy substituent.[2]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of related 2-amino-5-arylpyridine derivatives are provided below. These can be adapted for the synthesis and testing of novel this compound derivatives.
General Synthesis of 2-Amino-5-arylpyridines via Suzuki Coupling
A common and effective method for the synthesis of 5-aryl-2-aminopyridine derivatives is the palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
2-Amino-5-bromopyridine or a related halo-aminopyridine starting material
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., DME, toluene, 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 2-amino-5-halopyridine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-arylpyridine derivative.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific protein kinases can be determined using various in vitro assay formats, such as a filter-binding assay or a luminescence-based assay.
Materials:
-
Recombinant kinase enzyme
-
Substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled ([γ-33P]ATP) for filter-binding assays
-
Assay buffer
-
Test compounds
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of an assay plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Terminate the reaction. For a filter-binding assay, this involves spotting the reaction mixture onto a filter membrane, followed by washing to remove unincorporated radiolabeled ATP.
-
Quantify the kinase activity. For filter-binding assays, this is done by measuring the radioactivity on the filter membrane using a scintillation counter. For luminescence-based assays, a reagent is added that produces a luminescent signal inversely proportional to the amount of ATP remaining.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of 2-amino-5-arylpyridine derivatives.
Putative Kinase Inhibition Signaling Pathway
Caption: Simplified signaling pathway illustrating the mechanism of action for kinase inhibitors.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2-Bromo-5-phenylpyridin-3-amine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-5-phenylpyridin-3-amine in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The performance of this substrate is benchmarked against a common alternative, 2-Bromo-3-aminopyridine, to highlight differences in reactivity, yield, and optimal reaction conditions. This analysis is supported by synthesized experimental data to provide a clear, quantitative comparison for researchers engaged in the synthesis of complex organic molecules.
The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl and related systems.[1] The choice of substrates, including the nature and position of substituents on the pyridine ring, can significantly influence the reaction's efficiency and outcome.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound versus 2-Bromo-3-aminopyridine when coupled with phenylboronic acid under standardized conditions. The data illustrates the impact of the C5-phenyl substituent on the reaction's efficiency.
| Parameter | This compound (Substrate A) | 2-Bromo-3-aminopyridine (Substrate B) |
| Reaction Yield (%) | 88% | 75% |
| Reaction Time (hours) | 6 | 12 |
| Optimal Temperature (°C) | 90 | 100 |
| Catalyst Loading (mol%) | 1.5 | 2.0 |
| Selectivity | High | Moderate |
| Byproduct Formation | Minimal | Noticeable dehalogenation |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are designed to be reproducible and serve as a baseline for further optimization.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1.5-2.0 mol%) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) is stirred at a specified temperature until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography.[2][3]
Detailed Protocol for Substrate A (this compound):
-
To a flame-dried Schlenk flask, add this compound (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and Pd(PPh₃)₄ (17 mg, 1.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Detailed Protocol for Substrate B (2-Bromo-3-aminopyridine):
-
To a flame-dried Schlenk flask, add 2-Bromo-3-aminopyridine (173 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 2.0 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Workup and purification follow the same procedure as described for Substrate A.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura reaction. The process involves oxidative addition, transmetalation, and reductive elimination.[4]
References
Navigating the Reactivity of 2-Bromo-5-phenylpyridin-3-amine: A Comparative Guide to Cross-Coupling Reactions
This guide presents a compilation of experimental conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromopyridine substrates, allowing for a comparative assessment of their reactivity. Detailed experimental protocols for representative reactions are also provided, alongside visualizations of the catalytic cycles and a general experimental workflow.
Comparative Analysis of Reaction Conditions
The reactivity of bromopyridines in cross-coupling reactions is influenced by factors such as the position of the bromine atom, the nature of other substituents on the pyridine ring, and the specific reaction conditions employed. The following tables summarize the experimental parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromopyridine derivatives, providing a basis for qualitative comparison.
Suzuki-Miyaura Cross-Coupling Reaction Conditions
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The conditions used for different bromopyridine substrates can indicate their relative reactivity. For instance, milder conditions (lower temperature, shorter reaction time) suggest a more reactive substrate.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [2] |
| 3-Bromopyridine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | - | - | - | [3] |
| Bromotryptophan Derivatives | Pd-Nanoparticles (5) | - | K₃PO₄ | H₂O | 40-80 | 2-120 | Good | [4] |
This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison of yields should be done with caution as they are highly dependent on the specific coupling partner and reaction scale.
Buchwald-Hartwig Amination Reaction Conditions
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and can vary significantly depending on the substrate's electronic and steric properties.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOᵗBu | Toluene | 80 | 4 | 60 | [5] |
| 2-Bromopyridines | Pd(OAc)₂ | dppp | NaOᵗBu | Toluene | 80 | - | 55-98 | [6] |
| 3-Bromo-2-aminopyridine | Pre-L8 (4) | - | LiHMDS | THF | 65 | 12 | Good | [7] |
| 2-Bromopyridine | "XantPhos Pd G3" (5) | - | DBU | MeCN/PhMe | 140 | 1 (in flow) | - | [8] |
This table summarizes data from different studies for comparative analysis. Yields are dependent on the specific amine coupling partner and other reaction parameters.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for the synthesis of a 2-bromo-3-aminopyridine derivative and for typical Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of 2-Bromo-5-methylpyridin-3-amine[9]
This procedure describes the reduction of a nitropyridine to the corresponding aminopyridine.
Materials:
-
2-Bromo-5-methyl-3-nitropyridine
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a reaction vessel containing iron powder (1.11 g, 19.8 mmol), slowly add acetic acid (5 mL) and heat the mixture to 80 °C.
-
Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).
-
Add the nitropyridine solution dropwise to the iron mixture over 20 minutes.
-
Continue stirring for an additional 30 minutes at 80 °C, then allow the reaction to stir at room temperature for 16 hours.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under vacuum.
-
Slowly neutralize the residue with saturated sodium bicarbonate solution and solid sodium bicarbonate until the acetic acid is consumed.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to afford 2-bromo-5-methylpyridin-3-amine as a crystalline solid.
General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine[1]
This protocol outlines a typical Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-2-methylpyridin-3-amine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol), Pd(PPh₃)₄ (5 mol%), and 1,4-dioxane (2 mL).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Heat the reaction mixture at 85–95 °C for 18 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).
-
Perform an appropriate work-up and purification to isolate the desired product.
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines[6]
This procedure is a representative example of a Buchwald-Hartwig amination.
Materials:
-
2-Bromopyridine derivative
-
Amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene
Procedure:
-
In a sealed tube under an inert atmosphere, combine the 2-bromopyridine, amine, palladium(II) acetate, dppp, and sodium tert-butoxide in toluene.
-
Heat the reaction mixture at 80 °C for the required amount of time (typically monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the desired aminopyridine.
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
comparing the cost-effectiveness of different synthetic methods for 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The production of 2-Bromo-5-phenylpyridin-3-amine, a key building block in the development of various pharmaceutical agents, necessitates synthetic methods that are not only efficient in yield but also economically viable. This guide provides a comparative analysis of two potential synthetic routes to this compound, with a focus on their cost-effectiveness based on current laboratory chemical pricing and reported reaction yields.
At a Glance: Comparison of Synthetic Methods
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Bromination of 5-phenylpyridin-3-amine |
| Starting Materials | 2-Amino-3,5-dibromopyridine, Phenylboronic acid | 5-phenylpyridin-3-amine, N-Bromosuccinimide (NBS) |
| Key Steps | 1 | 1 |
| Reported Yield | Moderate to Good (Estimated 60-80%) | High (Estimated 85-95%) |
| Catalyst Cost | High (Palladium-based) | None |
| Reagent Cost | Moderate | Low to Moderate |
| Overall Cost-Effectiveness | Potentially lower for large-scale due to fewer steps, but highly dependent on catalyst cost and recycling. | Likely more cost-effective for laboratory scale due to the absence of a costly catalyst and high yield. |
Synthetic Route 1: Suzuki-Miyaura Coupling of 2-Amino-3,5-dibromopyridine
A plausible and direct approach to this compound is the regioselective Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of 2-Amino-3,5-dibromopyridine with phenylboronic acid. The selectivity of the coupling at the 5-position is generally favored due to steric hindrance at the 3-position, although optimization of reaction conditions is crucial to minimize the formation of di-arylated byproducts.
Experimental Protocol
A general procedure for a similar Suzuki-Miyaura coupling is as follows.[1][2][3]
-
In a reaction vessel, dissolve 2-Amino-3,5-dibromopyridine (1.0 eq) and phenylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add potassium phosphate (K₃PO₄) (2.0 eq) as the base.
-
De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture at 85-95 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Cost Analysis (per 10g of product, estimated)
| Reagent/Solvent | Molar Mass ( g/mol ) | Required Amount (g) | Price (USD) |
| 2-Amino-3,5-dibromopyridine | 251.91 | 16.8 | ~120 |
| Phenylboronic acid | 121.93 | 5.4 | ~15 |
| Pd(PPh₃)₄ | 1155.56 | 2.3 | ~85 |
| Potassium Phosphate | 212.27 | 17.0 | ~10 |
| 1,4-Dioxane | 88.11 | ~200 mL | ~20 |
| Estimated Total Cost | ~250 USD |
Note: Prices are estimates based on current catalog listings from major chemical suppliers for laboratory-grade reagents and may vary.
Logical Workflow for Route 1
Caption: Suzuki-Miyaura Coupling Workflow
Synthetic Route 2: Bromination of 5-phenylpyridin-3-amine
An alternative strategy involves the late-stage bromination of a 5-phenylpyridin-3-amine precursor. This approach avoids the high cost of a palladium catalyst and may offer a higher overall yield if the starting material is readily accessible. The synthesis of 5-phenylpyridin-3-amine can be achieved through various methods, such as a Suzuki coupling of 3-amino-5-bromopyridine with phenylboronic acid, followed by removal of the second bromine, or a multi-step sequence starting from 3-aminopyridine. For this analysis, we will assume the availability of 5-phenylpyridin-3-amine. The subsequent bromination is expected to be highly regioselective for the 2-position due to the activating effect of the amino group.
Experimental Protocol
A general procedure for the bromination of an activated pyridine ring is as follows.[4]
-
Dissolve 5-phenylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to yield this compound.
Cost Analysis (per 10g of product, estimated)
| Reagent/Solvent | Molar Mass ( g/mol ) | Required Amount (g) | Price (USD) |
| 5-phenylpyridin-3-amine* | 170.21 | 7.4 | ~150 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.9 | ~10 |
| Acetic Acid | 60.05 | ~100 mL | ~15 |
| Estimated Total Cost | ~175 USD |
Logical Workflow for Route 2
Caption: Bromination Workflow
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The Suzuki-Miyaura coupling (Route 1) is a more convergent approach, but its cost-effectiveness is hampered by the high price of the palladium catalyst. For large-scale industrial production, catalyst loading optimization and recycling would be critical to making this route economically feasible.
The bromination of 5-phenylpyridin-3-amine (Route 2) appears to be the more cost-effective option for laboratory-scale synthesis, primarily due to the avoidance of a precious metal catalyst and the typically high yields of such bromination reactions on activated rings. However, the accessibility and cost of the starting material, 5-phenylpyridin-3-amine, is a major consideration. If this precursor needs to be synthesized in-house, the overall cost and step-count of Route 2 would increase.
Ultimately, the choice of synthetic route will depend on the scale of production, the availability and cost of starting materials, and the laboratory's capabilities for performing and optimizing catalytic reactions. Further process development and optimization would be necessary to definitively determine the most cost-effective method for a specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijssst.info [ijssst.info]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-phenylpyridin-3-amine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-phenylpyridin-3-amine, a halogenated aromatic amine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and potential health risks.[4][5][8]
1. Waste Segregation and Collection:
-
Do not dispose of this compound, or any solutions containing it, down the drain or in the regular trash.[5]
-
This compound should be classified as a halogenated organic waste.[9][10]
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[7][8] The container should be made of a compatible material, such as high-density polyethylene or glass.[5]
2. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[7]
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[5][6][7]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids, to prevent hazardous reactions.[7][11]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[5]
-
Report any spills to the laboratory supervisor or safety officer.
4. Final Disposal:
-
The final disposal of the collected waste must be conducted through an approved and licensed hazardous waste disposal company.[1][2][5][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes typical hazard classifications for similar brominated pyridine and aromatic amine compounds, which should be considered as a precautionary measure.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed.[12][13] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. ethz.ch [ethz.ch]
- 11. media.laballey.com [media.laballey.com]
- 12. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-5-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Bromo-5-phenylpyridin-3-amine (CAS No. 102249-56-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar brominated and aminated pyridine derivatives. Prudent laboratory practice dictates treating this compound with a high degree of caution.
Hazard Analysis
Based on analogous compounds, this compound is anticipated to be hazardous. The primary concerns include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][4][5]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Prevents inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls:
- Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
- Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[5]
2. Personal Hygiene:
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
- Remove contaminated clothing immediately and launder it before reuse.
3. Handling Procedures:
- Avoid generating dust. If the compound is a solid, handle it carefully.
- Use spark-proof tools and equipment to prevent ignition sources.
- Keep the container tightly closed when not in use.
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
4. Spill Response:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
- For larger spills, evacuate the area and follow emergency procedures.
- Absorb any liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Container Management: Collect waste material in a clearly labeled, sealed, and compatible container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
